Dimetridazole

Catalog No.
S526205
CAS No.
551-92-8
M.F
C5H7N3O2
M. Wt
141.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimetridazole

CAS Number

551-92-8

Product Name

Dimetridazole

IUPAC Name

1,2-dimethyl-5-nitroimidazole

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3

InChI Key

IBXPYPUJPLLOIN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Dimetridazole; Dimetridazole free base; NSC 226253; RP 8595; Emtryl; Emtrylvet; Emtrymix.

Canonical SMILES

CC1=NC=C(N1C)[N+](=O)[O-]

The exact mass of the compound Dimetridazole is 141.0538 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226253. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Veterinary Drug -> ANTIPROTOZOAL_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action Against Anaerobic Microorganisms

Author: Smolecule Technical Support Team. Date: February 2026

The antibacterial activity of nitroimidazoles is tied to the reduction of their nitro group within the target cell [1] [2]. The table below outlines the core mechanism and key features.

Aspect Description
Core Principle Prodrug activation by intracellular reduction of the nitro group under low-oxygen conditions [1] [2].
Key Feature Selective toxicity against anaerobic bacteria and protozoa; ineffective against aerobic organisms [2].
Cellular Uptake Passive diffusion across the cell membrane [1].
Activation Process The nitro group (NO₂) undergoes a series of reduction reactions, accepting electrons from intracellular redox proteins like ferredoxin [1].
Cytotoxic Effect Short-lived, reduced nitroso intermediates and other radical species bind to DNA, proteins, and other macromolecules, causing strand breaks and cell death [1].

Additional Antimicrobial Mechanisms and Applications

Beyond its classical role, recent studies have revealed novel mechanisms and applications for dimetridazole.

  • Quorum Sensing Inhibition in P. aeruginosa*: this compound can disrupt cell-to-cell communication (quorum sensing) in *P. aeruginosa, significantly reducing the production of virulence factors like proteases, pyocyanin (a toxin), and biofilm formation [3]. It acts by downregulating key regulatory genes (lasR, rhlR, pqsR) in the quorum sensing system [3].

  • Potentiation of Antibiotics Against MDR E. coli*: When combined with cefotaxime, this compound exhibits synergistic effects against multidrug-resistant *E. coli [4]. The proposed mechanism is the disruption of membrane integrity and permeability, along with alterations in membrane fatty acid composition, which may facilitate the entry of other antibiotics [4].

Experimental Protocols for Key Studies

For researchers looking to validate or build upon these findings, here are summaries of the key methodologies used in the recent studies.

  • Protocol 1: Assessing Quorum Sensing Inhibition [3]

    • Bacterial Strain and Growth: Use P. aeruginosa reference isolate PAO1. Grow overnight in LB broth.
    • Compound Treatment: Suspend the bacterial cells and treat with sub-inhibitory concentrations of this compound in a defined medium.
    • Virulence Factor Assays:
      • Protease Production: Measure using M9 minimum growth medium supplemented with 0.5% casein or skim milk.
      • Pyocyanin Measurement: Quantify the blue-green phenazine pigment from culture supernatants.
      • Biofilm Assay: Quantify biofilm formation after incubation in a suitable medium.
    • Gene Expression Analysis: Use RNA-sequencing and quantitative PCR to analyze the expression of QS-related genes.
  • Protocol 2: Checkerboard Synergy Assay with Cefotaxime [4]

    • Checkerboard Assay: Prepare a 96-well plate with serial dilutions of both Cefotaxime and this compound. Inoculate with E. coli NX400.
    • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index after incubation.
    • Mechanism Investigation:
      • Membrane Integrity: Use LIVE/DEAD BacLight bacterial viability kit and Scanning Electron Microscopy.
      • Membrane Fatty Acid Analysis: Extract lipids, perform methylation, and analyze composition via gas chromatography.
      • Gene Expression: Use qPCR to assess expression of fatty acid biosynthesis-related genes.
    • In Vivo Validation: Employ a Galleria mellonella larval infection model to confirm synergy.

Visualization of Pathways

The following diagram illustrates the dual antimicrobial mechanisms of this compound, including the classical pathway in anaerobes and the newly discovered pathways.

The diagram above summarizes the core mechanism of this compound against anaerobic cells and the two novel antivirulence/synergistic mechanisms identified in recent research [3] [1] [4].

Research Implications and Future Directions

The discovery of this compound's non-classical mechanisms opens promising avenues for combatting antimicrobial resistance.

  • Antivirulence Strategy: Disarming pathogens without killing them presents lower selective pressure for resistance development [3].
  • Combination Therapy: Repurposing this compound as a antibiotic synergist could revive the efficacy of existing drugs against resistant strains [4].
  • Safety & Regulation: Note that due to residue and potential toxicity concerns, its use in food-producing animals is banned in some countries and strictly regulated in others [5] [6].

References

Dimetridazole genotoxicity and carcinogenicity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Genotoxicity Mechanisms and Protocols

The genotoxicity of nitroimidazole drugs like DMZ is primarily linked to their metabolic activation and subsequent damage to cellular components.

Mechanism of DNA Damage

The following diagram illustrates the key steps in this process:

G Prodrug Dimetridazole (Prodrug) IntracellularReduction Intracellular Reduction (via nitroreductases) Prodrug->IntracellularReduction NitroRadicalAnion Nitro Anion Radical IntracellularReduction->NitroRadicalAnion ToxicIntermediates Nitroso & Hydroxylamine Intermediates NitroRadicalAnion->ToxicIntermediates DNADamage DNA Damage (Double-Strand Breaks) ToxicIntermediates->DNADamage DDR DNA Damage Response (DDR) - Histone H2A Phosphorylation (γH2A) - Homologous Recombination Repair DNADamage->DDR CellFates Cell Fate (Death if repair fails) DDR->CellFates

Proposed genotoxic mechanism of this compound and cellular response.

  • Metabolic Activation & DNA Interaction: DMZ is a prodrug that enters microbial and mammalian cells. Intracellular enzymes (e.g., nitroreductases) reduce its nitro (NO₂) group, leading to highly reactive nitro radical anions and nitroso intermediates [1]. These compounds can form adducts with DNA bases, causing DNA strand breaks and other lesions [2] [1].
  • Cellular DNA Damage Response (DDR): The DNA damage induced by these agents triggers a repair response. Studies on the related drug metronidazole in Giardia showed this includes:
    • Phosphorylation of histone H2A (forming γH2A), a key marker of DNA damage [2] [1].
    • Activation of the homologous recombination repair pathway, involving proteins like GdDMC1B and GdMre11, to fix double-strand breaks [2].
    • Cell cycle disruption, particularly prolonging the S-phase (DNA synthesis) to allow more time for repair [1].
Key Experimental Protocols for Assessment

The table below outlines standard methodologies used to evaluate the genotoxicity of compounds like DMZ.

Test Type Protocol Summary Key Endpoints & Measurements
Bacterial Mutagenicity (Ames Test) Incubates the compound with specially engineered strains of Salmonella typhimurium or E. coli in the presence and absence of a metabolic activation system (S9 mix) [3]. Reversion of histidine dependence; significant increase in revertant colonies indicates mutagenicity [3].
In Vitro Mammalian Cell Cytogenetic Assay Exposes mammalian cells (e.g., Chinese Hamster Ovary cells) to the test compound. Cells are arrested in metaphase and chromosomes are analyzed [3]. Microscopic evaluation for chromosomal aberrations (e.g., breaks, exchanges) [3].
In Vivo Micronucleus Test Animals (typically mice or rats) are administered the compound. Bone marrow or blood cells are sampled and stained [3]. Frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments) in polychromatic erythrocytes [3].
DNA Lesion Detection (e.g., Comet Assay) Single cells (from tissues or cell lines) are embedded in agarose, lysed, subjected to electrophoresis, and stained with a DNA-binding dye [3]. "Comet tail" moment, quantifying the level of DNA strand breaks [3].

Carcinogenicity Assessment & Regulatory Status

The direct evidence for DMZ's carcinogenicity comes from its genotoxic profile and its structural class.

  • Predictive Link Between Genotoxicity and Carcinogenicity: Regulatory assessments often rely on genotoxicity data to predict carcinogenic risk. A review of antiparasitic drugs found that a combination of a positive bacterial mutagenicity test (Ames) and a positive DNA lesion test provides a highly accurate prediction of carcinogenicity [3]. DMZ falls into this category of concern.
  • Regulatory Status: Due to its genotoxic potential, DMZ is prohibited from use in food-producing animals in many jurisdictions, including the European Union and China [4] [5]. Regulatory agencies require that it should not be detectable in animal-derived foods (meat, eggs, milk) [4].

Analytical Methods for Detection

Given the zero-tolerance policy, highly sensitive methods are required to detect DMZ residues. The preferred technique is High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) [4].

  • Sample Preparation: Tissues or eggs are homogenized. Analytes are extracted with organic solvents (e.g., ethyl acetate) and cleaned up using solid-phase extraction (SPE) columns [4] [5].
  • Chromatography and Detection: Compounds are separated on a C18 column and detected by a mass spectrometer. The method can simultaneously detect DMZ and its major metabolite, HMMNI [4].
  • Performance: These methods are highly sensitive, with limits of detection (LOD) as low as 0.5 ng/g and limits of quantification (LOQ) of 1.0 ng/g [4].

References

Dimetridazole historical use in poultry and veterinary medicine

Author: Smolecule Technical Support Team. Date: February 2026

Historical Uses and Applications

Dimetridazole (DMZ), a 5-nitroimidazole, was developed as a broad-spectrum antiprotozoal and antibacterial agent [1] [2].

  • Primary Use in Poultry: It was primarily used to prevent and treat histomoniasis (blackhead disease) in turkeys and chickens [1] [3]. The drug was often administered as a feed additive for its efficacy and cost-effectiveness [4] [3].
  • Use in Other Livestock: In pigs, it treated hemorrhagic enteritis and swine dysentery. In cattle, it was used for genital trichomoniasis [1] [3].

Mechanism of Action

The antimicrobial activity of 5-nitroimidazoles like DMZ relies on the reduction of the nitro group on the imidazole ring under anaerobic conditions [5].

  • Prodrug Activation: In susceptible anaerobic bacteria and protozoa, the nitro group undergoes enzymatic reduction, forming reactive, toxic intermediates [6].
  • Cellular Damage: These reactive compounds cause DNA strand breaks and disrupt nucleic acid synthesis, leading to cell death [1] [5].
  • Bacterial Resistance: In resistant strains of Bacteroides fragilis, the nimA gene encodes a reductase that reduces the nitro group directly to a non-toxic amine metabolite, preventing the formation of the damaging intermediates [6].

The diagram below illustrates the metabolic activation of this compound and its cellular impacts.

G DMZ This compound (Prodrug) Reduction Nitro Group Reduction (by susceptible cells) DMZ->Reduction Resistance Resistance (nimA gene) DMZ->Resistance Intermediate Reactive Nitroso Intermediates Reduction->Intermediate DNABinding Covalent Binding to DNA Intermediate->DNABinding CellDeath DNA Strand Breaks Cell Death DNABinding->CellDeath Amine Non-toxic Amine Metabolite Resistance->Amine 6-electron reduction

Metabolic activation and resistance pathway of this compound.

Regulatory Status and Safety

Due to toxicological concerns, the legal use of DMZ in food-producing animals has drastically changed.

  • Safety Concerns: DMZ and its metabolites are suspected carcinogens and mutagens [1] [5]. This genotoxic potential means no safe residue level can be established [4].
  • Current Prohibitions:
    • European Union: DMZ is classified as a "prohibited substance" under Commission Regulation (EU) No 37/2010. Any residue found in food products is a violation [1].
    • United States: The FDA bans its use in food animals, including extralabel application [7].
    • International: Other countries like Canada have also banned its use [7]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) demands that DMZ should not be detectable in any animal foods [4] [8].

The table below summarizes the key regulatory and safety information.

Aspect Description
Pharmacological Class Nitroimidazole [1] [2]
Key Safety Concern Suspected carcinogen and mutagen [1] [5]
EU Regulatory Status Prohibited substance; no maximum residue limit (MRL) assigned [1]
US Regulatory Status Banned for use in food-producing animals [7]
Residue Marker DMZ and its metabolite HMMNI [4]

Residue Elimination and Withdrawal

Understanding residue depletion is critical for food safety, even in contexts where the drug is used therapeutically under strict regulation.

A 2024 study established withdrawal times by feeding chickens a diet containing 500 mg/kg DMZ for 10 days and monitoring residues [4] [9].

  • Metabolite Profile: The hydroxylated metabolite HMMNI was consistently found at higher concentrations than the parent DMZ in both tissues and eggs [4].
  • Slowest Elimination Site: Sebum (skin fat) was the accumulating tissue with the slowest elimination rate [4] [8].
  • Recommended Withdrawal:
    • Broilers: A withdrawal time of 11 days was calculated before slaughter [4].
    • Laying Hens: An egg abandonment period of 14 days after drug withdrawal was recommended [4] [8].

The table below summarizes the elimination half-lives in eggs and the calculated withdrawal periods.

Parameter DMZ Metabolite (HMMNI)
Elimination Half-life in Eggs 0.45 days [4] 0.66 days [4]
Withdrawal Time (Broilers) 11 days [4] -
Egg Abandonment Period (Laying Hens) 14 days [4] [8] -

Modern Research and Detection Methods

While its traditional use is banned, DMZ remains a subject of research, and advanced methods are essential for monitoring illegal residues.

  • Novel Applications: A 2022 study explored repurposing DMZ as an anti-virulence agent against Pseudomonas aeruginosa. It was found to disrupt the bacterial quorum-sensing system, potentially restoring antibiotic susceptibility [10].
  • Advanced Detection Protocols:
    • HPLC-MS/MS: The current gold standard for precise detection of DMZ and HMMNI in complex matrices like tissue and eggs. A 2024 method achieved a limit of detection (LOD) of 0.5 ng/g and a limit of quantification (LOQ) of 1.0 ng/g [4] [8].
    • Electrochemical Sensors: Emerging methods use materials like cassiterite nanoparticles (SnO₂) incorporated into carbon black composites to create sensitive, cost-effective, and rapid non-enzymatic sensors for DMZ detection [5].

The experimental workflow for determining residue elimination is summarized below.

G A Animal Administration (500 mg/kg DMZ in feed for 10 days) B Sample Collection (Tissues: muscle, liver, kidney, sebum; Eggs) A->B C Sample Preparation (Homogenization, extraction with ethyl acetate, SPE clean-up) B->C D Instrumental Analysis (HPLC-MS/MS with C18 column and MRM detection) C->D E Data Analysis (Residue quantification, elimination kinetics, withdrawal time calculation) D->E

Workflow for studying this compound residue elimination in poultry.

This compound serves as a notable case of a veterinary drug whose efficacy was overshadowed by its toxicological risks, leading to widespread regulatory action. Current research focuses on monitoring its illegal residues with sophisticated analytical techniques and exploring potential repurposing in new therapeutic areas.

References

Dimetridazole regulatory status and global bans

Author: Smolecule Technical Support Team. Date: February 2026

Global Regulatory Status of Dimetridazole

Region/Jurisdiction Regulatory Status Key Reasons & Notes
European Union (EU) Not Approved [1] Banned due to concerns about carcinogenic residues; prohibited as a feed additive [2].
United Kingdom (GB) Not Approved [1] Listed as "Not approved" under the Veterinary Medicines Regulations (VMR) [1].
United States (USA) Banned The FDA bans its use in food-producing animals; the EPA lists it as a substance with "significant new uses" subject to reporting [3] [2].
Canada Banned [2] Use in food-producing animals is prohibited [2].
Other Regions Variable Use continues in some parts of Asia-Pacific, Africa, and Latin America where regulatory oversight may be more moderate [4].

Reasons for Regulatory Bans and Restrictions

The widespread bans in the EU, North America, and other developed regions are primarily based on two major concerns:

  • Carcinogenic and Mutagenic Potential: The core reason for the bans is the suspicion that this compound may be carcinogenic. Regulatory agencies have determined that it poses an unacceptable risk due to the potential for harmful residues to remain in edible animal tissues (like meat and eggs), which could expose consumers to these risks [4] [2].
  • Inadequate Methods for Residue Control: For a veterinary drug to be approved, regulators require a reliable method to detect and measure its residue levels to ensure they are below safe limits. For this compound, the available test methods have been deemed inadequate to guarantee consumer safety, which is a significant regulatory hurdle [2].

Analytical Detection Methodologies

Even though its use is banned, monitoring for illegal residues is crucial. This compound is an analytical standard used in forensic and toxicological testing [5]. Here are common experimental protocols for its detection:

  • Technique Selection: Common techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) [5].
  • Sample Preparation: This typically involves homogenizing the tissue sample (e.g., poultry muscle, liver, or kidney), followed by an extraction step using organic solvents to isolate this compound and its metabolites from the sample matrix. A clean-up and concentration step is often necessary.
  • Instrumental Analysis:
    • GC–ECNI-MS: Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry has been used for highly sensitive determination of this compound in tissues [5].
    • LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry is now a gold standard for its high selectivity and sensitivity in confirming and quantifying drug residues.

Molecular Mechanism of Action

This compound is a nitroimidazole-class drug that works by targeting the DNA of anaerobic microorganisms. The following diagram illustrates its unique activation mechanism and bactericidal action.

G A 1. This compound enters the anaerobic cell B 2. Intracellular nitroreductases A->B C 3. Reduction of nitro group forms reactive intermediates B->C D 4. Activated intermediates bind to microbial DNA C->D E 5. DNA strand breaks and inhibition of synthesis D->E F 6. Cell death E->F

This mode of action is selectively toxic to anaerobic bacteria and protozoa because they possess the specific nitroreductase enzymes required to activate the drug [1].

Conclusion

References

Dimetridazole pharmacokinetics in animal models

Author: Smolecule Technical Support Team. Date: February 2026

Dimetridazole Pharmacokinetic & Residue Data

Parameter Pigeons (Columba livia) [1] Broiler Chickens (SanHuang) [2] Laying Hens (Hy-line Gray) [2]
Species & Model Homing pigeons Healthy chickens Healthy laying hens

| Dosage & Regimen | IV: 20 mg Oral tablet: 20 mg/tablet Medicated water: 400 mg/L for 3 days | Oral via feed: 500 mg/kg for 10 days | Oral via feed: 500 mg/kg for 10 days | | Half-Life (t₁/₂) | 3.9 hours (IV administration) | Not specified | In eggs: DMZ: 0.45 days; HMMNI: 0.66 days | | Bioavailability | 83.8% (fasted), reduced by 20% (fed) | Not reported | Not applicable | | Key Metabolite | (1-methyl-5-nitroimidazol-2-yl) methanol | 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) | 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) | | Tissue/Matrix Residues | Not the focus of the study | Highest residue levels found in sebum (skin/fat). HMMNI concentration consistently higher than parent DMZ. | Residues peak in eggs on the first day after drug withdrawal. | | Withdrawal Time | Not specified | 11 days (calculated for muscle, liver, kidney, sebum) | 14 days (egg abandonment period) |

Detailed Experimental Protocols

Here are the methodologies from the key studies that generated the data above.

Pigeon Study: Anti-trichomonal Efficacy & PK [1]
  • Animal Model: Homing pigeons.
  • Dosing Groups: Pigeons were divided into groups receiving this compound via intravenous injection (IV), prolonged-release oral tablet (in fasted and fed states), or medicated drinking water.
  • Efficacy Endpoint: The success of a treatment regimen in suppressing a Trichomonas gallinae infection was the primary measure of efficacy.
  • PK Analysis: After IV administration, plasma concentration-time data was fitted to a one-compartment open model to determine pharmacokinetic parameters like half-life. Bioavailability of the oral tablet was calculated by comparing the area under the curve (AUC) to the IV route.
Chicken & Laying Hen Study: Residue Elimination [2]
  • Animal Models:
    • Broilers: 48 SanHuang chickens were fed a diet containing 500 mg/kg DMZ for 10 days. Tissues (muscle, liver, kidney, sebum) were collected at eight time points after drug withdrawal.
    • Laying Hens: 30 Hy-line Gray hens were fed the same medicated diet for 10 days. All eggs were collected and analyzed for 25 days.
  • Analytical Method:
    • Technique: High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS).
    • Analyte Extraction: Tissue and egg samples were homogenized and extracted with ethyl acetate. The extracts were purified using liquid-liquid partitioning (n-hexane) and, for tissues, solid-phase extraction (MCX column).
    • Detection: The compounds were separated on a C18 column and detected using mass spectrometry in multiple reaction monitoring (MRM) mode.
    • Validation: The method was validated for linearity, accuracy, precision, and sensitivity (LOD: 0.5 ng/g, LOQ: 1.0 ng/g).

Metabolism and Mechanism of Action

This compound is a pro-drug that requires reductive activation of its nitro group to become toxic to anaerobic cells [3]. The metabolic pathway differs between susceptible and resistant organisms, which is central to its efficacy and resistance.

G Start This compound (Pro-drug) Susceptible Susceptible Cell (Low Redox Potential) Start->Susceptible Resistant Resistant Cell (nimA Gene) Start->Resistant ToxicInt Toxic Nitroso Intermediates & Radical Anions Susceptible->ToxicInt Nitro Group Reduction InactiveProd Inactive Amino Metabolite (5-amino-1,2-dimethylimidazole) Resistant->InactiveProd 6-electron Reduction CellDeath Cell Death (DNA Damage) ToxicInt->CellDeath

This compound Activation in Susceptible vs. Resistant Cells [4] [3]

Research Considerations & New Applications

  • Toxicity and Regulatory Status: DMZ and its metabolites have raised health concerns, with some studies suggesting genotoxic and carcinogenic potential [2]. Consequently, its use in food-producing animals is banned in many countries [2]. Residue studies are designed to ensure consumer safety, with regulatory bodies often requiring that DMZ not be detected in animal foods [2].
  • Emerging Research - Virulence Disarmament: A 2022 study discovered a novel repurposing application for DMZ. It was found to inhibit the Quorum Sensing (QS) system in Pseudomonas aeruginosa, a major antibiotic-resistant pathogen. DMZ significantly reduced the production of QS-controlled virulence factors like proteases and pyocyanin, and it increased the bacterium's susceptibility to traditional antibiotics [5].

G This compound This compound QSInhibition Inhibits Quorum Sensing (Systems: las, rhl, pqs) This compound->QSInhibition VirulenceDown Reduced Virulence Factor Production (proteases, pyocyanin) QSInhibition->VirulenceDown BiofilmReduced Reduced Biofilm Formation QSInhibition->BiofilmReduced AbxIncreased Increased Antibiotic Susceptibility QSInhibition->AbxIncreased

Novel Antivirulence Mechanism of this compound [5]

References

Dimetridazole residue depletion in edible tissues

Author: Smolecule Technical Support Team. Date: February 2026

Residue Depletion Data in Animal Tissues

The following tables consolidate key quantitative findings on DMZ and its metabolite HMMNI from recent studies.

Table 1: Residue Depletion in Poultry (SanHuang Chickens) [1] [2] This study administered a diet containing 500 mg/kg DMZ for 10 consecutive days. The withdrawal time was calculated to be 11 days for broilers.

Tissue Time Post-Withdrawal DMZ Concentration HMMNI Concentration Key Findings
Sebum (Fat with Skin) 168 hours (7 days) Not Detected Not Detected Slowest elimination tissue; residues undetectable after 168h.
Muscle, Liver, Kidney 240 hours (10 days) Not Detected Not Detected Tissues were free of detectable residues by the end of the study.

Table 2: Residue Depletion in Laying Hens (Hy-line Gray) [1] [2] Hens were fed a diet containing 500 mg/kg DMZ for 10 consecutive days. The egg abandonment period was calculated to be 14 days after drug withdrawal.

Matrix Peak Concentration Time Elimination Half-Life (DMZ) Elimination Half-Life (HMMNI) Key Findings
Egg Day 1 after withdrawal 0.45 days 0.66 days HMMNI concentration consistently exceeded DMZ; residues eliminated slowly.

Table 3: Residue Persistence in Black Tiger Shrimp and Pigs [3] [4] For context, this table provides comparative data from other species, demonstrating the persistence of nitroimidazoles.

Species Drug Tissue Persistence Key Findings
Black Tiger Shrimp DMZ Muscle Up to 8 days post-treatment DMZ was the most persistent residue; cooking (grilling/frying) did not fully eliminate residues [3].
Pigs & Broilers Metronidazole (Related compound) Liver, Kidney, Muscle Up to 14 days post-treatment Parent drug was the most predominant residue; kidney and muscle are suggested as target tissues for monitoring [4].

Analytical Method & Experimental Protocol

The following workflow and details are based on the 2024 poultry study, which used a robust HPLC-MS/MS method for simultaneous detection of DMZ and its metabolite HMMNI [1] [2].

G start Start sample_prep Sample Preparation start->sample_prep extraction Liquid-Liquid Extraction sample_prep->extraction cleanup Sample Clean-up extraction->cleanup hplc_msms HPLC-MS/MS Analysis cleanup->hplc_msms data_analysis Data Processing & Validation hplc_msms->data_analysis

Figure 1. Experimental workflow for determining dimetridazole residues in tissues and eggs [1] [2].
Animals and Experimental Design [1] [2]
  • Broilers: 48 SanHuang chickens were fed a diet containing 500 mg/kg DMZ for 10 days. Tissues (muscle, liver, kidney, sebum) were collected at 6, 12, 24, 48, 72, 120, 168, and 240 hours after drug withdrawal.
  • Laying Hens: 30 Hy-line Gray hens were fed the same medicated diet for 10 days. All eggs were collected from day 1 to day 25 of the experiment for analysis.
Sample Preparation
  • Homogenization: 2.0 g of tissue or 4.0 g of egg (yolk mixed with white) was weighed.
  • Extraction: Samples were vortexed with 10 mL ethyl acetate, oscillated for 10 min, and centrifuged. The extraction was repeated, and supernatants were combined and evaporated to dryness under a stream of N₂.
Sample Clean-up
  • Egg Extract: Reconstituted in mobile phase and defatted with n-hexane. The lower layer was filtered through a 0.22 μm membrane.
  • Broiler Tissue Extract: Reconstituted in acidified water, defatted with n-hexane, and cleaned up using an MCX solid-phase extraction (SPE) column. The analytes were eluted with methanolic ammonia and dried.
HPLC-MS/MS Analysis [1] [2]
  • Chromatography:
    • Column: Phenomenex Luna C18 (150 mm × 2 mm, 5 μm).
    • Mobile Phase: (A) 0.1% formic acid in water; (B) acetonitrile.
    • Gradient: 90% A to 70% A in 5 min, then back to 90% A.
    • Flow Rate: 0.25 mL/min.
    • Injection Volume: 5 μL.
  • Mass Spectrometry:
    • Ionization: Positive electrospray ionization (ESI+).
    • Mode: Multiple Reaction Monitoring (MRM).
Method Validation [1] [2]

The method was rigorously validated:

  • Linearity: Strong linear relationship (r² > 0.99) in the range of 1–100 ng/g.
  • Limits: LOD = 0.5 ng/g; LOQ = 1.0 ng/g.
  • Recovery: Average recoveries ranged from 84.90% to 103.01%.
  • Precision: Intra-day and inter-day coefficients of variation were below 15%.

Regulatory Status and Health Impacts

This compound is recognized as a suspected carcinogen and mutagen [5]. Consequently, its use in food-producing animals is prohibited in many jurisdictions, including the European Union, the United States, Canada, and Australia [5]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) requires that DMZ should not be detected in any animal foods [1] [2]. Residues pose potential risks to human health, including genotoxicity and cancer [6] [5].

Key Takeaways for Professionals

  • Metabolite Monitoring is Critical: The metabolite HMMNI is a major residue marker and often exceeds the concentration of the parent drug DMZ. Analytical methods must be capable of detecting both compounds [1] [2].
  • Tissue-Specific Depletion Varies: Elimination is slowest in fatty tissues like sebum. For eggs, a significant abandonment period is required post-treatment [1] [2].
  • Residues are Persistent and Stable: Residues can persist for extended periods (over a week) and are not reliably eliminated by standard cooking methods, underscoring the importance of pre-market control [3].

References

HPLC-MS/MS method for Dimetridazole detection in tissues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Dimetridazole (DMZ) is a broad-spectrum anti-anaerobic and antiprotozoal drug historically used to control blackhead disease in poultry [1]. Its presence in animal-derived food poses potential risks to human health, leading to genotoxicity and carcinogenicity concerns [1] [2]. Consequently, regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) mandate that DMZ should not be detectable in any animal foods [1]. This zero-tolerance policy necessitates highly sensitive and confirmatory analytical methods to ensure food safety and compliance with regulations.

Experimental Design and Workflow

Instrumentation and Reagents
  • HPLC System: Agilent 1200 series or equivalent, coupled to a tandem mass spectrometer [1].
  • Mass Spectrometer: API5500 QTrap or equivalent with Electrospray Ionization (ESI) source operating in positive mode [1].
  • Analytical Column: Phenomenex Luna C18 Column (150 mm × 2 mm, 5 μm) [1].
  • Standards: Certified reference standards for DMZ and its metabolite HMMNI [1].
Sample Preparation Protocol

The sample preparation is critical for obtaining clean extracts and minimizing matrix effects. The workflow for tissue samples is as follows:

Start Start: Homogenized Tissue (2.0 g) Step1 Extract with 10 mL Ethyl Acetate Start->Step1 Step2 Vortex Mix & Centrifuge Step1->Step2 Step3 Combine Supernatants & Dry (N₂) Step2->Step3 Step4 Reconstitute in 3 mL 0.1% Formic Acid Step3->Step4 Step5 Hexane Wash & Centrifuge Step4->Step5 Step6 SPE Clean-up (MCX Column) Step5->Step6 Step7 Elute with 5% NH₄OH in MeOH Step6->Step7 Step8 Dry Eluent (N₂) Step7->Step8 Step9 Reconstitute in 1 mL Mobile Phase Step8->Step9 End Filter & Analyze by HPLC-MS/MS Step9->End

HPLC-MS/MS Analysis

Chromatographic Conditions
  • Mobile Phase:

    • A: Water with 0.1% formic acid
    • B: Acetonitrile [1]
  • Gradient Program:

    | Time (min) | Flow Rate (mL/min) | %A | %B | |---|---|---|---| | 0 | 0.25 | 90 | 10 | | 5 | 0.25 | 70 | 30 | | 6 | 0.25 | 90 | 10 | | 8 | 0.25 | 90 | 10 [1] |

  • Column Temperature: 30°C [1]

  • Injection Volume: 5 μL [1]

Mass Spectrometric Detection

The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode for high specificity. The following transitions were monitored:

Analyte Retention Time (min) Precursor Ion (m/z) Product Ions (m/z) Collision Energy (V)
DMZ 4.65 142.2 95.9*, 80.9 22, 33
HMMNI 3.85 158.2 140.4*, 54.8 26, 18

*Quantitative ion [1]

Method Validation

The developed method was rigorously validated according to international guidelines [3]. Key validation parameters are summarized below:

Validation Parameter Result for DMZ & HMMNI
Linearity r² > 0.99 over 1–100 ng/g [1]
LOD 0.5 ng/g [1]
LOQ 1.0 ng/g [1]
Accuracy (Recovery) 84.90% - 103.01% [1]
Precision (CV) <15% (intra- and inter-day) [1]
Specificity No interference from other matrix components [1]

Elimination Kinetics and Regulatory Advice

A pivotal application of this method is studying the depletion of drug residues in animals to establish safe withdrawal periods.

  • Residue Depletion Study: Healthy chickens were fed a diet containing 500 mg/kg DMZ for 10 consecutive days. Tissues and eggs were collected at various time points after drug withdrawal to monitor residue levels [1].
  • Key Findings:
    • The metabolite HMMNI was consistently found at higher concentrations than the parent DMZ in all matrices [1].
    • Sebum (skin fat) was the accumulating tissue with the slowest elimination rate, with residues detectable up to 168 hours post-withdrawal [1].
    • In eggs, residues peaked on the first day after drug withdrawal and eliminated slowly, with half-lives of 0.45 days for DMZ and 0.66 days for HMMNI [1].
  • Recommended Withdrawal Periods: Based on the residue data and using WT1.4 software, the study recommended a withdrawal time of 11 days for broilers and an egg abandonment period of 14 days for laying hens [1] [4].

Application Notes for Researchers

  • Metabolite Inclusion: Always include the major metabolite HMMNI in the analysis, as it is the primary residue marker and persists longer than the parent drug [1].
  • Matrix Effect Mitigation: Use isotope-labeled internal standards (e.g., DMZ-d3) wherever possible to effectively compensate for ion suppression/enhancement effects, a common challenge in LC-MS/MS analysis of complex matrices [5].
  • Tissue Selection for Monitoring: For surveillance purposes, sebum (skin fat) is a key target tissue due to its slow elimination rate, ensuring the longest detection window for non-compliant use [1].
  • Regulatory Compliance: This sensitive and confirmatory method meets the requirements for monitoring DMZ against the "zero tolerance" standard set by international food safety authorities [1] [5].

References

Comprehensive Application Notes and Protocols for Electrochemical Detection of Dimetridazole in Complex Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to Dimetridazole Detection

This compound (1,2-dimethyl-5-nitroimidazole) is an antiprotozoal agent widely used in veterinary medicine for treating infections caused by anaerobic bacteria and protozoa in food-producing animals. Despite its efficacy, DMT has been classified as potentially carcinogenic and mutagenic, leading to strict regulatory restrictions on its use in many countries, including complete bans in the European Union and United States for food-producing animals. The detection of residual DMT in animal-derived products and environmental samples is therefore crucial for ensuring food safety and regulatory compliance. Traditional analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) provide sensitive detection but suffer from limitations including high cost, lengthy analysis time, sophisticated instrumentation requirements, and complex sample preparation procedures. These factors hinder their application for rapid screening and on-site monitoring.

Electrochemical sensors have emerged as promising alternatives that overcome these limitations while offering excellent sensitivity, selectivity, rapid response times, and potential for miniaturization. The fundamental principle underlying electrochemical DMT detection involves the electrocatalytic reduction of the nitro group (-NO₂) present in the DMT molecule, which occurs at characteristic potentials depending on the electrode material and composition. Recent advances in nanomaterial engineering and surface modification strategies have significantly enhanced the performance characteristics of electrochemical sensors, enabling detection of DMT at trace levels in complex biological and environmental matrices. These developments have paved the way for practical applications in food safety monitoring, environmental surveillance, and clinical diagnostics.

The following application notes provide detailed protocols for the fabrication, characterization, and application of four distinct electrochemical sensor platforms for DMT detection, along with comprehensive performance comparisons and troubleshooting guidelines. These protocols have been optimized for use by researchers, analytical chemists, and food safety professionals working in both academic and industrial settings.

Performance Comparison of this compound Sensors

Table 1: Comparative analytical performance of various electrochemical sensors for this compound detection

Sensor Platform Linear Range (mol L⁻¹) Detection Limit (mol L⁻¹) Real Samples Tested Key Advantages
Poly-arginine MIP/GCE 0.1 × 10⁻⁹ to 10 × 10⁻⁶ 0.1 × 10⁻⁹ Egg, milk, honey Ultra-high sensitivity, excellent selectivity due to molecular imprinting
3D Cu₂O/ErGO/GCE 30 × 10⁻⁹ to 150 × 10⁻⁹ 3.64 × 10⁻⁹ Egg Good stability, excellent electrocatalytic properties
SnO₂/Carbon Black 0.01 × 10⁻⁶ to 1.2 × 10⁻⁶ 2.1 × 10⁻⁹ Milk, egg, urine, saliva, sweat, environmental water Wide applicability to diverse matrices, cost-effective fabrication
Silver Microparticles/CPE 1.0 × 10⁻⁶ to 3.5 × 10⁻⁴ 6.565 × 10⁻⁷ Orange juice, tomato juice, tap water Simple fabrication, good recovery in beverage samples

The selection of an appropriate sensor platform depends on the specific application requirements. For ultra-trace analysis where the highest sensitivity is needed, the poly-arginine MIP sensor provides exceptional performance with detection limits at the picomolar level. For routine analysis across diverse sample types, the SnO₂/carbon black composite offers a balanced combination of sensitivity, broad linear range, and applicability to various matrices. The 3D Cu₂O/ErGO sensor demonstrates excellent electrocatalytic activity, while the silver microparticle sensor represents a cost-effective solution for simpler applications.

Sensor Fabrication Protocols

Poly-arginine Molecularly Imprinted Polymer (MIP) Sensor

The molecularly imprinted polymer sensor employs a bio-inspired recognition approach that creates artificial binding sites complementary to the shape and functional groups of the target DMT molecule. This protocol describes the step-by-step fabrication of a highly selective MIP-based sensor on a glassy carbon electrode (GCE).

3.1.1 Materials and Equipment
  • Electrochemical workstation with standard three-electrode configuration
  • Glassy carbon working electrode (GCE, 3 mm diameter)
  • Platinum wire counter electrode and Ag/AgCl reference electrode
  • L-arginine monomer (99% purity)
  • This compound template (analytical standard)
  • Phosphate buffer saline (PBS, 0.1 M, pH 7.4)
  • Supporting electrolyte: Potassium chloride (0.1 M)
  • Methanol-acetic acid solution (9:1 v/v) for template removal
  • Ultrapure water (resistivity ≥18 MΩ·cm)
3.1.2 Electrode Pretreatment
  • Polish the GCE successively with 0.3 and 0.05 μm alumina slurry on a microcloth pad.
  • Rinse thoroughly with ultrapure water between each polishing step.
  • Sonicate the electrode in ethanol and ultrapure water for 2 minutes each.
  • Electrochemically clean the electrode by cyclic voltammetry (CV) in 0.5 M H₂SO₄ from -0.2 to +1.0 V (vs. Ag/AgCl) at 100 mV/s until a stable voltammogram is obtained.
  • Rinse with PBS and dry under nitrogen stream.
3.1.3 Electropolymerization and Imprinting
  • Prepare the polymerization solution containing 5 mM L-arginine and 2 mM DMT in 0.1 M PBS (pH 7.4).
  • Transfer 10 mL of the solution to the electrochemical cell.
  • Perform cyclic voltammetric polymerization by scanning between -0.5 and +1.2 V for 20 cycles at 50 mV/s.
  • Remove the electrode and carefully rinse with ultrapure water.
  • Extract the template by immersing the modified electrode in methanol-acetic acid solution (9:1 v/v) for 15 minutes.
  • Validate template removal by recording a CV in PBS until no redox peaks of DMT are observed.

The completed GCE/P-Arg@MIP sensor should be stored in dry conditions at 4°C when not in use. The molecular imprinting process creates specific cavities complementary to DMT molecules, significantly enhancing selectivity against structurally similar compounds.

G Start Start Sensor Fabrication PrepGCE GCE Polishing and Cleaning Start->PrepGCE Step 1 PrepSolution Prepare Polymerization Solution with Template PrepGCE->PrepSolution Step 2 Electropolymerize Electropolymerization (CV, 20 cycles) PrepSolution->Electropolymerize Step 3 TemplateRemove Template Extraction (Methanol-Acetic Acid) Electropolymerize->TemplateRemove Step 4 Validate Validate Template Removal TemplateRemove->Validate Step 5 Complete Sensor Ready for Use Validate->Complete Step 6

Figure 1: MIP Sensor Fabrication Workflow - This diagram illustrates the step-by-step procedure for preparing the molecularly imprinted polymer sensor, from electrode preparation to final validation.

SnO₂/Carbon Black Composite Sensor

This protocol utilizes the synergistic combination of cassiterite (SnO₂) nanoparticles and carbon black to create a highly sensitive composite material with excellent electrocatalytic properties for DMT reduction.

3.2.1 Synthesis of SnO₂ Nanoparticles
  • Dissolve 2.0 g of tin(II) chloride in 50 mL of ethanol under vigorous stirring.
  • Add 1.0 g of urea and 0.5 g of CTAB as a stabilizing agent.
  • Transfer the solution to a Teflon-lined autoclave and heat at 180°C for 12 hours.
  • Allow the system to cool naturally to room temperature.
  • Centrifuge the obtained precipitate at 8000 rpm for 10 minutes.
  • Wash repeatedly with ethanol and water to remove impurities.
  • Dry at 80°C for 6 hours and calcine at 500°C for 2 hours to obtain SnO₂ nanoparticles.
3.2.2 Preparation of SnO₂/Carbon Black Composite
  • Disperse 50 mg of carbon black in 50 mL of ethanol by sonication for 30 minutes.
  • Add 100 mg of the synthesized SnO₂ nanoparticles to the dispersion.
  • Continue sonication for an additional 60 minutes to achieve homogeneous mixing.
  • Centrifuge the mixture at 10,000 rpm for 15 minutes.
  • Collect the composite and dry at 80°C overnight.
3.2.3 Electrode Modification
  • Prepare an ink dispersion by mixing 5 mg of SnO₂/CB composite in 1 mL of ethanol with 20 μL of Nafion solution (5 wt%).
  • Sonicate the mixture for 30 minutes to form a homogeneous ink.
  • Drop-cast 10 μL of the ink onto a pre-cleaned GCE.
  • Air-dry at room temperature for 2 hours to form a stable modified electrode.

The SnO₂/CB/GCE sensor demonstrates enhanced electron transfer kinetics due to the synergistic effect between the catalytic activity of SnO₂ and the excellent conductivity of carbon black [1]. The composite structure provides abundant active sites for DMT reduction, resulting in significantly improved sensitivity.

Silver Microparticle-Modified Carbon Paste Electrode

This protocol describes the fabrication of a silver microparticle-modified carbon paste electrode (μAg@CPE) through electrochemical deposition for catalytic detection of DMT.

3.3.1 Carbon Paste Electrode Preparation
  • Mix graphite powder and mineral oil at a 70:30 (w/w) ratio in a mortar.
  • Homogenize thoroughly until a consistent paste is obtained.
  • Pack the paste firmly into a Teflon tube (3 mm diameter) with a copper wire contact.
  • Smooth the surface on a clean paper until shiny.
3.3.2 Electrochemical Deposition of Silver Microparticles
  • Prepare an electrodeposition solution containing 8 mM AgNO₃ in 0.1 M PBS (pH 2.0).
  • Transfer 10 mL to the electrochemical cell.
  • Perform cyclic voltammetry from +0.8 to 0.0 V for 2 cycles at 5 mV/s.
  • Remove the electrode and rinse gently with ultrapure water.
  • Characterize the deposit by SEM to verify uniform distribution of silver microparticles.

The μAg@CPE sensor exhibits excellent electrocatalytic activity toward the reduction of the nitro group in DMT, with the silver microparticles serving as efficient catalysts that lower the reduction overpotential and enhance the Faradaic response [2].

3D Cu₂O/Electrochemically Reduced Graphene Oxide Sensor

This protocol describes the preparation of a three-dimensional hybrid material combining cuprous oxide (Cu₂O) with electrochemically reduced graphene oxide (ErGO) for enhanced DMT detection.

3.4.1 Synthesis of Cu₂O/GO Nanocomposite
  • Prepare a modified solvothermal synthesis by dispersing 100 mg of GO in 40 mL of ethylene glycol.
  • Add 50 mg of copper(II) acetate and 100 mg of PVP as a stabilizer.
  • Stir vigorously for 30 minutes until homogeneous.
  • Transfer to a Teflon-lined autoclave and maintain at 120°C for 6 hours.
  • Cool, centrifuge, and wash with ethanol and water.
  • Dry under vacuum at 60°C for 12 hours.
3.4.2 Electrodeposition of 3D Cu₂O/ErGO
  • Disperse 5 mg of Cu₂O/GO nanocomposite in 1 mL of water by sonication.
  • Add 10 μL of Nafion solution (5 wt%) as a binder.
  • Drop-cast 8 μL onto a pre-cleaned GCE.
  • Perform electrochemical reduction in 0.1 M LiClO₄ by applying -1.2 V for 60 seconds.
  • Rinse and dry the modified electrode before use.

The 3D Cu₂O/ErGO architecture provides a highly porous structure with extensive active surface area, facilitating the electrocatalytic reduction of DMT through combined effects of the metal oxide and conductive graphene framework [3].

Electrochemical Measurement Procedures

Standard Measurement Conditions

For all sensor platforms, the following standard measurement conditions are recommended unless otherwise specified:

  • Technique: Differential pulse voltammetry (DPV)
  • Potential range: -0.2 to -1.0 V (vs. Ag/AgCl)
  • Pulse amplitude: 50 mV
  • Pulse width: 50 ms
  • Step potential: 4 mV
  • Scan rate: 20 mV/s
  • Supporting electrolyte: 0.1 M PBS (pH 7.0)
  • Equilibration time: 30 seconds
Calibration Curve Generation
  • Prepare a stock solution of DMT (1 mM) in supporting electrolyte.
  • Prepare standard solutions by serial dilution to cover the desired concentration range.
  • Transfer 10 mL of supporting electrolyte to the electrochemical cell.
  • Record the background response using DPV parameters.
  • Add aliquots of standard DMT solutions with increasing concentrations.
  • Record DPV responses after each addition, allowing 30 seconds for equilibration.
  • Plot calibration curve of peak current versus concentration.
  • Calculate regression equation and correlation coefficient.
Real Sample Analysis
  • Prepare real samples by appropriate pretreatment (dilution, filtration, extraction).
  • Use the standard addition method to minimize matrix effects.
  • Spike samples with known DMT concentrations for recovery studies.
  • Perform triplicate measurements for each sample.
  • Calculate concentration using the established calibration curve.

G Start Start DMT Analysis PrepCell Prepare Electrochemical Cell Start->PrepCell Initialize Background Record Background Response (DPV) PrepCell->Background Standard Conditions AddAnalyte Add DMT Standard or Sample Background->AddAnalyte Cell Ready Equilibrate Equilibrate (30 sec) AddAnalyte->Equilibrate Solution Added RecordDPV Record DPV Response Equilibrate->RecordDPV Equilibration Done Decision More Concentrations or Samples? RecordDPV->Decision Data Recorded Decision->AddAnalyte Yes ProcessData Process Data and Calculate Results Decision->ProcessData No End Analysis Complete ProcessData->End Results Generated

Figure 2: Electrochemical Measurement Workflow - This diagram illustrates the standardized procedure for DMT quantification using differential pulse voltammetry, from cell preparation to data processing.

Troubleshooting and Optimization Guidelines

Table 2: Common issues and resolution strategies for DMT electrochemical sensors

Problem Possible Causes Solutions
Low sensitivity Electrode fouling, improper modification, expired reagents Repolish electrode surface, verify modification procedure, use fresh reagents
Poor reproducibility Inconsistent electrode modification, solution contamination Standardize modification protocol, use clean glassware, prepare fresh solutions
Signal drift Unstable reference electrode, temperature fluctuations Check reference electrode integrity, use temperature control, allow system equilibration
High background noise Electrical interference, contaminated electrolyte Use Faraday cage, filter electrolyte, ensure proper grounding
Non-linear calibration Surface saturation, analyte aggregation Dilute samples, reduce concentration range, check for precipitation
Optimization Strategies
  • pH optimization: Test response across pH range 4.0-8.0 to identify optimum
  • Scan rate studies: Vary scan rates from 10-200 mV/s to determine adsorption vs. diffusion control
  • Incubation time: Optimize accumulation time for maximum sensitivity
  • Interference studies: Test structurally similar compounds to verify selectivity

Applications in Real Sample Analysis

The developed electrochemical sensors have been successfully applied to detect DMT residues in various complex matrices, demonstrating their practical utility for food safety and environmental monitoring.

Sample Preparation Protocols
6.1.1 Egg and Milk Samples
  • Homogenize the sample thoroughly.
  • Weigh 5 g of sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile and vortex for 2 minutes.
  • Centrifuge at 8000 rpm for 10 minutes.
  • Collect the supernatant and evaporate to dryness under nitrogen.
  • Reconstitute the residue in 5 mL of PBS (pH 7.0).
  • Filter through 0.45 μm membrane before analysis.
6.1.2 Honey Samples
  • Dissolve 5 g of honey in 10 mL of warm water (40°C).
  • Add 5 mL of ethyl acetate and shake vigorously for 2 minutes.
  • Centrifuge at 5000 rpm for 5 minutes.
  • Collect the organic layer and evaporate to dryness.
  • Reconstitute in 5 mL of PBS for analysis.
6.1.3 Environmental Water Samples
  • Filter water samples through 0.45 μm membrane.
  • Adjust pH to 7.0 with dilute NaOH or HCl.
  • Analyze directly or with appropriate dilution.
Recovery Studies and Validation

All sensors demonstrate excellent recovery rates ranging from 94% to 105% in various sample matrices, confirming their accuracy and reliability for real-world applications [4] [1] [2]. The methods have been validated against standard chromatographic techniques, showing good correlation (R² > 0.99) and confirming their suitability for routine monitoring purposes.

Conclusion

These application notes provide comprehensive protocols for the fabrication and application of four distinct electrochemical sensor platforms for sensitive detection of this compound. Each sensor offers unique advantages, allowing selection based on specific application requirements. The poly-arginine MIP sensor provides exceptional sensitivity and selectivity for ultra-trace analysis, while the SnO₂/carbon black composite offers versatility across diverse sample matrices. The silver microparticle sensor represents a cost-effective solution, and the 3D Cu₂O/ErGO hybrid demonstrates excellent electrocatalytic performance.

All sensor platforms have been validated in complex real samples with excellent recovery rates, demonstrating their readiness for implementation in food safety monitoring, environmental surveillance, and regulatory compliance applications. The provided troubleshooting guidelines and optimization strategies facilitate successful implementation by researchers and analytical professionals across various settings.

References

gas chromatography determination of Dimetridazole residues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dimetridazole (DMZ) is a broad-spectrum anti-anaerobic and antiprotozoal drug historically used in poultry and swine for disease control [1] [2]. Due to findings of genotoxicity, carcinogenicity, and mutagenic potential in animal studies, DMZ and its metabolites have been banned from use in food-producing animals in many regions, including the European Union, the United States, and China [1] [2] [3]. The parent drug and its metabolites, particularly 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI, also known as DMZOH), are considered marker residues, and their presence in edible tissues is a violation of regulations [1] [2]. This necessitates robust, sensitive, and confirmatory analytical methods for residue monitoring.

Gas Chromatography coupled with mass spectrometry (GC-MS) has been a cornerstone technique for the precise identification and quantification of DMZ and HMMNI at low parts-per-billion (μg/kg) levels required for food safety surveillance [4] [3] [5].

Principles of GC Analysis for this compound

The analysis of nitroimidazoles like DMZ by GC presents specific challenges due to their polar and thermally stable nature. A key consideration is that ronidazole (RNZ) and HMMNI produce the same derivatized analyte, making them indistinguishable by some GC-MS protocols [2] [6]. Therefore, liquid chromatography-mass spectrometry (LC-MS/MS) is often preferred for multi-analyte methods. However, GC-MS with negative chemical ionization (NCI) remains a highly sensitive and specific technique for detecting DMZ and its primary metabolite, HMMNI [5].

Experimental Protocols

Protocol 1: GC-NCI-MS Determination in Muscle Tissues

This protocol is adapted from validated methods for the determination of DMZ and its hydroxy metabolite in turkey and swine muscle [5].

1. Equipment and Reagents

  • GC System: Equipped with a capillary column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness).
  • Mass Spectrometer: Operated in Negative Chemical Ionization (NCI) mode with methane as the reagent gas.
  • Internal Standards: Deuterated analogues (e.g., [²H₃]-DMZ) are highly recommended.
  • Extraction Solvents: Ethyl acetate, n-hexane.
  • Derivatization Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar silylation agents.
  • Solid-Phase Extraction (SPE): Strong Cation-Exchange (SCX) cartridges.

2. Sample Preparation Workflow

The following diagram illustrates the key steps in sample preparation:

G Start Homogenized Muscle Sample (2.0 g) Step1 Extract with Ethyl Acetate (Centrifuge & Combine Supernatants) Start->Step1 Step2 Evaporate to Dryness under N₂ Stream Step1->Step2 Step3 Reconstitute in Acidic Water (Liquid-Liquid Cleanup with n-Hexane) Step2->Step3 Step4 SPE Cleanup (Strong Cation-Exchange Column) Step3->Step4 Step5 Elute Analytes (Methanol with 5% Ammonia) Step4->Step5 Step6 Evaporate Eluent & Derivatize (e.g., with MSTFA) Step5->Step6 Step7 GC-NCI-MS Analysis Step6->Step7

3. Instrumental Parameters (GC-NCI-MS)

  • Injector: Pulsed splittless mode, 250 °C.
  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
  • Oven Program: Initial temperature 70 °C (hold 1 min), ramp to 180 °C at 25 °C/min, then to 260 °C at 5 °C/min, final hold for 10 min.
  • Ion Source: NCI mode, temperature ~250 °C.
  • Reagent Gas: Methane.
  • Monitoring Ions (MRM):
    • DMZ derivative: m/z 142 → 95.9 / 80.9 [1]
    • HMMNI derivative: m/z 158 → 140.4 / 54.8 [1]
Protocol 2: Gas Chromatographic Determination of HMMNI in Swine Tissues

This method provides a historical context for determining the hydroxy metabolite (HMMNI) in swine muscle with simpler detection [4].

1. Key Methodological Steps

  • Extraction: The method uses cleanup steps similar to polarographic methods, involving organic solvent extraction.
  • Cleanup: Liquid-liquid partitioning and/or solid-phase extraction are employed to purify the extract.
  • Detection: Gas chromatography with a nitrogen-phosphorus detector (NPD) or electron capture detector (ECD).

2. Performance Characteristics

  • Limit of Quantification (LOQ): 2 ppb (μg/kg)
  • Average Recovery: 80.4% from tissues fortified at 1, 2, and 4 ppb.
  • Application: Muscle from swine given 150 ppm DMZ in feed contained <1 ppb HMMNI at a 12-hour withdrawal time [4].

Method Validation and Performance Data

The table below summarizes key validation parameters for GC-based methods as reported in the literature:

Table 1. Summary of GC-based Method Performance for this compound Residue Analysis

Method / Citation Analytes Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Average Recovery (%) Linear Range
GC-NCI-MS [5] DMZ, HMMNI Muscle < 1 μg/kg Not specified ~80% (for HMMNI in [4]) Not specified
GC-NPD [7] DMZ, RNZ, MNZ Poultry Meat Not specified 5 μg/kg 85% (DMZ) Not specified
GC-ECNI-MS [3] DMZ, MNZ Poultry, Porcine Tissues < 1 μg/kg Not specified Data not available Excellent over MRL range

Critical Considerations and Troubleshooting

  • Matrix Effects: Lyophilized pork meat has been shown to be a suitable and homogeneous matrix for method validation and can help mitigate variable matrix effects [6].
  • Stability of Residues: DMZ and HMMNI residues in muscle are not homogeneously distributed and can degrade rapidly during storage above 4°C. For this reason, plasma and retina have been recommended as alternative target matrices for longer-term detection [8].
  • Method Comparison: While GC-MS is a powerful technique, a clear trend exists towards LC-MS/MS for nitroimidazole analysis. LC-MS/MS avoids the need for derivatization, eliminates the issue of distinguishing between RNZ and HMMNI, and often simplifies sample preparation [2] [6].

Conclusion

Gas chromatography, particularly when coupled with mass spectrometry in NCI mode, provides a sensitive and reliable platform for the confirmatory analysis of this compound and its key metabolite, HMMNI, in animal tissues. The protocols outlined here offer a detailed framework for researchers conducting residue surveillance, ensuring compliance with strict food safety regulations. However, analysts should be aware of the technical limitations, such as the need for derivatization and potential analyte confusion, and may consider LC-MS/MS as a more modern and versatile alternative for multi-residue control.

References

Comprehensive Application Notes: Sample Preparation and Analysis of Dimetridazole Residues in Eggs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dimetridazole (DMZ) is a nitroimidazole derivative with broad-spectrum anti-anaerobic and antiprotozoal activity, historically used in poultry for controlling blackhead disease (histomonosis) in poultry. Despite its efficacy, DMZ and its metabolites have been shown to possess genotoxic and carcinogenic properties, leading to bans in many countries for use in food-producing animals. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established that DMZ should not be detectable in any animal foods, creating a need for highly sensitive analytical methods to monitor compliance. This application note provides detailed protocols for the sample preparation and analysis of DMZ and its metabolites in eggs, supporting regulatory monitoring and food safety programs.

The primary metabolite of DMZ, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), consistently appears at higher concentrations than the parent compound in eggs and tissues, making its simultaneous detection essential for accurate residue monitoring. Establishing withdrawal periods and egg abandonment times is critical for ensuring food safety, with studies recommending approximately 14 days after drug withdrawal to ensure residue depletion. The methods described herein enable reliable detection at concentrations required to enforce current regulatory limits, with sufficient sensitivity to monitor compliance with the strictest standards.

HPLC-APCI-MS Method for Confirmatory Analysis

Principle

This method enables the confirmatory analysis of this compound, ronidazole, and their common metabolite (HMMNI) in egg samples using high performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry (HPLC-APCI-MS). The method provides high specificity and sensitivity with a detection limit of 0.1 μg/kg for DMZ and RNZ, and 0.5 μg/kg for HMMNI, making it suitable for statutory residue testing in surveillance programs.

Materials and Reagents
  • Solvents: Ethyl acetate, n-hexane, methanol, acetonitrile (all HPLC grade)
  • Acids and bases: Formic acid, ammonia solution
  • SPE cartridges: Strong cation exchange (SCX) solid phase extraction columns
  • Standards: DMZ, RNZ, and HMMNI certified reference standards
  • Equipment: Centrifuge, vortex mixer, nitrogen evaporator, HPLC-APCI-MS system
Sample Preparation Procedure
  • Homogenization: Thoroughly homogenize whole egg samples (yolk and white mixed) until uniform consistency.
  • Weighing: Accurately weigh 4.0 ± 0.01 g of homogenized egg sample into a 15 mL centrifuge tube.
  • Extraction:
    • Add 10 mL of ethyl acetate to the sample
    • Vortex mix thoroughly for 1 minute
    • Shake at 300 rpm for 10 minutes
    • Centrifuge at 4°C, 8,000 rpm for 5 minutes
  • Repeat extraction: Perform a second extraction of the sample residue using the same method and combine the supernatants.
  • Concentration: Transfer exactly 10 mL of the combined extract and evaporate to dryness under a gentle stream of nitrogen.
  • Clean-up:
    • Reconstitute the dried residue in 1 mL of initial mobile phase
    • Add 5 mL of n-hexane, vortex mix thoroughly
    • Centrifuge at 4°C, 8,000 rpm for 5 minutes
    • Discard the upper n-hexane layer
  • Filtration: Pass the lower aqueous phase through a 0.22 μm membrane filter prior to HPLC analysis.
HPLC-APCI-MS Conditions
Parameter Condition
Column Phenomenex Luna C18 (150 mm × 2 mm, 5 μm)
Column Temperature 30°C
Injection Volume 5 μL
Flow Rate 0.25 mL/min
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile
Gradient Program 0 min: 90% A; 5 min: 70% A; 6 min: 90% A; 8 min: 90% A
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI)
Detection Positive [M + H]⁺ ions at m/z 142 (DMZ), 145 (internal standard)
Method Performance
  • Limit of Detection: 0.1 μg/kg for DMZ and RNZ; 0.5 μg/kg for HMMNI
  • Recovery: Mean recoveries of 65% for DMZ, 87% for RNZ, and 75% for HMMNI in fortified egg samples
  • Precision: RSDs of 22% for DMZ, 11% for RNZ, and 14% for HMMNI (n = 10)
  • Throughput: Approximately 20 samples can be extracted in 4 hours

HPLC-MS/MS Method for High-Sensitivity Analysis

Principle

This high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method provides enhanced sensitivity and selectivity for the simultaneous determination of DMZ and its metabolite HMMNI in eggs. With detection limits of 0.5 ng/g and quantification limits of 1.0 ng/g, this method meets the most stringent regulatory requirements for DMZ monitoring.

Materials and Reagents
  • Internal Standard: Deuteriated DMZ (DMZ-d3)
  • Extraction Solvents: Ethyl acetate, n-hexane
  • SPE Cartridges: MCX solid phase extraction columns
  • Mobile Phase Components: 0.1% formic acid in water, acetonitrile
  • Standards: DMZ and HMMNI certified reference materials
Sample Preparation Workflow

The following diagram illustrates the complete sample preparation workflow for the HPLC-MS/MS method:

G Start Homogenized Egg Sample Step1 Weigh 4.0 ± 0.01 g sample Start->Step1 Step2 Add 10 mL Ethyl Acetate Vortex 1 min Step1->Step2 Step3 Shake 10 min at 300 rpm Step2->Step3 Step4 Centrifuge 5 min at 4°C, 8000 rpm Step3->Step4 Step5 Repeat Extraction Combine Supernatants Step4->Step5 Step6 Evaporate to Dryness under N₂ Stream Step5->Step6 Step7 Reconstitute in 1 mL Initial Mobile Phase Step6->Step7 Step8 Add 5 mL n-hexane Vortex & Centrifuge Step7->Step8 Step9 Discard Hexane Layer Step8->Step9 Step10 Filter through 0.22 μm Membrane Step9->Step10 End HPLC-MS/MS Analysis Step10->End

HPLC-MS/MS Instrument Parameters
Parameter Condition
Column Phenomenex Luna C18 (150 mm × 2 mm, 5 μm)
Column Temperature 30°C
Injection Volume 5 μL
Flow Rate 0.25 mL/min
Mobile Phase A: 0.1% formic acid in water; B: Acetonitrile
Gradient Program 0 min: 90% A; 5 min: 70% A; 6 min: 90% A; 8 min: 90% A
Ion Source Electrospray Ionization (ESI) positive mode
Ion Spray Voltage 4,500 V
Source Temperature 500°C
MRM Transitions DMZ: 142.2 → 95.9/80.9; HMMNI: 158.2 → 140.4/54.8
Method Performance
  • Linearity: Strong linear relationship (r² > 0.99) over 1-100 ng/g range
  • Limit of Detection: 0.5 ng/g for both DMZ and HMMNI
  • Limit of Quantification: 1.0 ng/g for both DMZ and HMMNI
  • Recovery: Average recoveries of 84.90% to 103.01% across tissues and eggs
  • Precision: Coefficients of variation below 15% for both intra-day and inter-day analyses

Analytical Performance Comparison

Method Validation Data

The following table summarizes the performance characteristics of different analytical methods for DMZ and metabolite determination in eggs:

Method Detection Limit (μg/kg) Quantification Limit (μg/kg) Recovery (%) Precision (RSD%) Reference
HPLC-APCI-MS DMZ: 0.1; HMMNI: 0.5 - DMZ: 65; HMMNI: 75 DMZ: 22; HMMNI: 14 [1]
HPLC-MS/MS 0.5 1.0 84.9-103.0 <15 [2]
LC-Thermospray MS 5.0 - 93-102 1.2-7.7 [3] [4]
HPLC-UV 0.5 - DMZ: 77; HMMNI: 80 DMZ: 14.9; HMMNI: 18.2 [1]
LC-MS/MS DMZ: 0.009; HMMNI: 0.03 - DMZ: 90.4-98.5; HMMNI: 85.2-102.5 DMZ: <4.4; HMMNI: <5.6 [5]
Residue Depletion Patterns

Understanding the residue depletion profile of DMZ and its metabolites is essential for establishing appropriate withdrawal times. Studies with laying hens fed a diet containing 500 mg/kg DMZ for 10 consecutive days revealed:

  • Peak residue concentrations occur on the first day after drug withdrawal
  • HMMNI concentrations consistently exceed parent DMZ levels throughout the depletion period
  • Elimination half-lives of 0.45 days for DMZ and 0.66 days for HMMNI in eggs
  • Recommended withdrawal period: 14 days after drug cessation for eggs

Workflow Integration and Visual Summary

Complete Analytical Process

The overall process from sample collection to final analysis integrates both preparation and analytical phases as follows:

G cluster_0 Sample Preparation Phase cluster_1 Analysis Phase Sample Egg Sample Collection Prep Sample Preparation (Homogenization, Extraction, Clean-up) Sample->Prep Analysis Chromatographic Separation Prep->Analysis Detection Mass Spectrometric Detection Analysis->Detection Results Data Analysis & Reporting Detection->Results Style1 Extraction: Ethyl Acetate Style2 Clean-up: n-hexane partition Style3 Concentration: N₂ evaporation Style4 Filtration: 0.22 μm membrane Style5 HPLC Separation: C18 column Style6 Mobile Phase: Gradient elution Style7 Detection: MS/MS MRM mode

Practical Considerations and Troubleshooting

Critical Method Parameters
  • Sample Homogenization: Ensure complete homogenization of whole eggs (yolk and white) as residue distribution may vary between components
  • Extraction Efficiency: Two successive extractions with ethyl acetate are necessary to achieve >80% recovery of target analytes
  • Matrix Effects: Use of deuterated internal standards (DMZ-d3) is recommended to compensate for matrix suppression/enhancement effects in mass spectrometric detection
  • Clean-up Efficiency: The n-hexane wash step effectively removes lipidic interferences without significant loss of target analytes
Analytical Quality Control
  • System Suitability: Check sensitivity, retention time stability, and peak shape prior to sample analysis
  • Process Controls: Include method blanks, spiked samples, and reference materials in each batch to monitor contamination and performance
  • Calibration: Use matrix-matched calibration standards to account for matrix effects, particularly in LC-MS/MS analysis
  • Confirmatory Criteria: For positive findings, ensure ion ratio compliance (within ±20% of reference standards) and retention time match (within ±2.5% of reference standards)

Conclusion

These application notes provide comprehensive protocols for the determination of this compound and its metabolite HMMNI in eggs using robust and sensitive analytical methods. The HPLC-APCI-MS method serves as a reliable confirmatory procedure, while the HPLC-MS/MS approach offers superior sensitivity for monitoring compliance with the strictest regulatory limits. Proper sample preparation through efficient extraction and clean-up is essential for achieving accurate results, particularly at the low detection limits required for DMZ monitoring. These methods have been successfully applied in surveillance programs and provide the scientific foundation for ensuring the safety of egg products relative to nitroimidazole drug residues.

References

solid phase extraction cleanup for Dimetridazole metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methodologies and SPE Protocols

Here is a detailed protocol for the determination of dimetridazole (DMZ), ronidazole (RNZ), and their common metabolite (HMMNI) in poultry muscle and eggs, adapted from a published HPLC-UV and HPLC-APCI-MS method [1].

1. Materials and Reagents

  • Analytes: this compound (DMZ), Ronidazole (RNZ), and their metabolite 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI, also known as 2-OH-M).
  • SPE Cartridges: Strong Cation Exchange (SCX) cartridges (e.g., 500 mg, 3 mL).
  • Solvents: Ethyl acetate, acetonitrile, dichloromethane, methanol (HPLC grade), and an appropriate buffer (e.g., phosphate buffer).

2. Sample Preparation and Extraction

  • Homogenization: Accurately weigh 5.0 g of homogenized poultry muscle or egg sample.
  • Extraction: Add 20 mL of ethyl acetate or acetonitrile to the sample.
  • Shaking and Centrifugation: Shake the mixture vigorously for 15-20 minutes, then centrifuge at >3000 rpm for 10 minutes.
  • Collection: Transfer the organic (upper) supernatant layer to a new tube.
  • Re-extraction: Repeat the extraction step once more with a fresh portion of solvent.
  • Combination and Evaporation: Combine the two organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
  • Reconstitution: Redissolve the dry residue in 5 mL of a dichloromethane-methanol mixture (6:1, v/v).

3. Solid-Phase Extraction (SPE) Cleanup

  • Conditioning: Condition the SCX cartridge sequentially with 5 mL of methanol and 5 mL of the dichloromethane-methanol (6:1) mixture. Do not allow the cartridge to run dry.
  • Loading: Load the entire reconstituted sample extract onto the conditioned cartridge.
  • Washing: Wash the cartridge with 5 mL of the dichloromethane-methanol (6:1) mixture to remove interfering non-ionic compounds.
  • Elution: Elute the target analytes (DMZ, RNZ, HMMNI) with 5 mL of a methanol-ammonia solution (98:2, v/v). The ammonia solution ionizes the target compounds, displacing them from the cation-exchange sites.
  • Final Evaporation: Collect the eluate and evaporate it to dryness under nitrogen.
  • Analysis Reconstitution: Reconstitute the final residue in an appropriate volume (e.g., 1 mL) of the initial HPLC mobile phase. Filter through a 0.45 μm membrane before injection.

Comparison of Quantitative Method Performance

The table below summarizes the performance characteristics of different analytical methods that employ SPE cleanup.

Table 1: Method Performance Data for the Determination of this compound and Metabolites

Matrix Analytes Method Limit of Detection (μg/kg) Recovery (%) RSD (%) Reference
Chicken Muscle DMZ, RNZ, 2-OH-M HPLC-UV 0.5 75-81 11.3-16.4 [1]
Egg DMZ, RNZ, 2-OH-M HPLC-UV 0.5 77-80 14.9-22.0 [1]
Egg & Tissues DMZ, HMMNI HPLC-MS/MS ~1 (ng/g) - - [2]
Porcine & Poultry Tissues DMZ, MNZ GC-ECNI-MS < 1.0 - - [3]
Poultry Muscle, Plasma, Egg MNZ, DMZ, RNZ, IPZ & metabolites LC-MS/MS - 91-118 1.1-14.8 [4]

Workflow Visualization

The following diagram illustrates the complete analytical procedure, from sample preparation to final analysis.

cluster_spe Solid-Phase Extraction (SPE) Core start Sample (5g Muscle/Egg) step1 Homogenize & Extract with Ethyl Acetate start->step1 step2 Centrifuge & Collect Supernatant step1->step2 step3 Evaporate to Dryness (Nitrogen Stream, 40-50°C) step2->step3 step4 Reconstitute in Dichloromethane-Methanol (6:1) step3->step4 step5 SCX SPE Cleanup step4->step5 step6 Elute with Methanol-Ammonia (98:2) step5->step6 step7 Evaporate Eluate to Dryness step6->step7 step8 Reconstitute in HPLC Mobile Phase step7->step8 step9 Filter & Analyze (HPLC-UV / HPLC-MS) step8->step9 end Data Acquisition & Quantification step9->end

Key Considerations for Method Implementation

  • Internal Standards: For highly accurate quantification, especially with mass spectrometric detection, the use of isotope-labeled internal standards (e.g., D₃-DMZ) is strongly recommended [3] [4]. They correct for analyte loss during sample preparation and matrix effects during ionization.
  • Choice of Sorbent: While SCX is widely used and effective, other sorbents have been reported. Amino (NH₂) extraction columns have been used for GC-ECNI-MS methods [3], and mixed-mode SPE cartridges (combining non-polar and ion-exchange mechanisms) are excellent for multi-residue analysis in complex matrices like plasma [4].
  • Regulatory Context: this compound is banned for use in food-producing animals in many regions, including the European Union, China, and Hong Kong, due to concerns over genotoxicity and carcinogenicity [2] [3]. Therefore, analytical methods must be highly sensitive and specific to enforce a "zero tolerance" or "must not be detected" policy.

References

Comprehensive Application Notes and Protocols for Dimetridazole Analytical Standard VETRANAL

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dimetridazole and Its Analytical Significance

This compound (DMZ) is a 5-nitroimidazole-class veterinary drug primarily used for treating bacterial and protozoal infections in poultry and swine industries. Its chemical designation is 1,2-dimethyl-5-nitroimidazole with molecular formula C₅H₇N₃O₂ and molecular weight of 141.13 g/mol. Due to its suspected carcinogenic properties and potential to form harmful residues in food products, this compound use has been legally restricted in many jurisdictions including the European Union, United States, and Canada. These regulatory actions have necessitated precise analytical methods for monitoring this compound residues in food and environmental samples, making high-quality reference standards like VETRANAL essential for accurate analysis.

The VETRANAL analytical standard for this compound is specifically designed for forensic, toxicological, and pharmaceutical applications requiring high precision and reliability. This standard has limited shelf life with expiry date on the label and requires storage at 2-8°C to maintain stability and integrity. The material is provided in neat form and is suitable for both HPLC and gas chromatography (GC) applications, making it versatile for various analytical workflows in regulatory and research settings [1].

Physical and Chemical Properties

Structural and Chemical Characteristics

This compound possesses distinct structural features that influence its analytical behavior:

  • Chemical Structure: 1,2-dimethyl-5-nitroimidazole with SMILES notation Cc1ncc(n1C)N+=O [1]
  • InChI Key: IBXPYPUJPLLOIN-UHFFFAOYSA-N [1]
  • Molecular Weight: 141.13 g/mol [2]
  • Storage Requirements: 2-8°C to maintain stability [1]
  • Form: Neat crystalline solid [1]
Spectral Properties and Digital Reference Materials

Modern analytical approaches for this compound identification increasingly utilize digital tools. The ChemisTwin online platform provides digital Reference Materials for this product, enabling researchers to perform NMR-based sample identity confirmation and compound quantification with digital external standards. This digital approach allows for direct online comparison of NMR spectra against experimental samples, streamlining the identification process in analytical workflows [1].

Regulatory Context and Monitoring Requirements

International Regulatory Status

The use of this compound in food-producing animals is strictly regulated worldwide:

Table 1: International Regulatory Status of this compound

Region Status Key Restrictions
European Union Banned Prohibited as livestock feed additive [3]
United States Banned FDA prohibits extralabel use [3]
Canada Banned Prohibited as livestock feed additive [3]
International Restricted JECFA evaluation completed with established limits [4]
Toxicological Basis for Regulation

The stringent regulatory controls on this compound are based on comprehensive toxicological assessments:

  • Carcinogenicity: Suspected carcinogenic properties have been identified [3]
  • Reproductive Toxicity: Testicular atrophy and degeneration observed in male rats, with ovarian changes in females [4]
  • Acute Toxicity: Oral LD₅₀ values range from 1,790-2,500 mg/kg bw in mice and 1,600-2,500 mg/kg bw in rats [4]
  • Chronic Effects: Benign mammary gland tumors showed clear increase in female rats (25/35 vs 4/35 in controls) after 46 weeks of treatment [4]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluation noted that this compound inclusion levels in feed normally range between 150-500 ppm, and in drinking water between 300-1,230 ppm, highlighting the potential for significant exposure in agricultural settings [4].

Analytical Applications and Methodologies

Primary Analytical Applications

Table 2: Analytical Applications of this compound VETRANAL Standard

Application Area Specific Use Technical Approach
Food Safety Monitoring Residue analysis in poultry muscles, porcine kidney and liver, chicken liver tissues [1] GC-ECNI-MS with internal standard calibration
Pharmaceutical Quality Control Verification of this compound content in pharmaceutical formulations [1] HPLC with UV or MS detection
Environmental Analysis Monitoring this compound in environmental samples [3] LC-MS/MS with solid phase extraction
Forensic Toxicology Identification and quantification in suspected contamination cases [1] Multi-method approaches with GC-MS and LC-MS/MS
Detailed Experimental Protocols
4.2.1 Protocol 1: GC-ECNI-MS Analysis of this compound Residues in Tissues

Principle: This method utilizes Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) for precise determination of this compound residues in various biological matrices including poultry muscles, porcine kidney, and liver tissues [1].

Sample Preparation:

  • Homogenize tissue sample (2.0 g ± 0.05 g)
  • Add internal standard solution (appropriate deuterated analog, e.g., D₃-Dimetridazole)
  • Extract with ethyl acetate (10 mL) by vortexing for 2 minutes
  • Centrifuge at 4,500 rpm for 10 minutes at 4°C
  • Transfer supernatant to clean tube and evaporate to dryness under nitrogen
  • Reconstitute in acetone (1.0 mL) for GC analysis

GC-ECNI-MS Conditions:

  • Column: Equity-5 (30 m × 0.25 mm ID, 0.25 μm film thickness)
  • Injector: 250°C, splitless mode (1 μL injection)
  • Oven program: 80°C (1 min), then 25°C/min to 280°C (5 min)
  • Ionization: Electron capture negative ionization (ECNI)
  • Ion source temperature: 200°C
  • Monitored ions: m/z 141, 126, 110 for this compound

Quantification: Prepare matrix-matched calibration standards ranging from 0.1-50 ng/mL using blank matrix extracts. Use internal standard method with D₃-dimetridazole for improved accuracy [1] [3].

4.2.2 Protocol 2: HPLC Analysis of this compound in Feed and Environmental Samples

Principle: High Performance Liquid Chromatography with UV or MS detection for accurate quantification of this compound in complex matrices.

Sample Preparation:

  • Grind and homogenize feed samples (1.0 g ± 0.02 g)
  • Extract with methanol (10 mL) using ultrasonic bath for 15 minutes
  • Centrifuge at 3,500 rpm for 10 minutes
  • Filter supernatant through 0.45 μm PTFE membrane
  • Dilute 1:10 with mobile phase before HPLC analysis

HPLC Conditions:

  • Column: C18 (150 × 4.6 mm, 5 μm particle size)
  • Mobile phase: Acetonitrile:20 mM ammonium acetate (30:70, v/v)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 320 nm or MS detection with ESI+
  • Injection volume: 20 μL
  • Column temperature: 35°C

Validation Parameters:

  • Linearity: 0.5-100 ng/mL with R² > 0.998
  • Limit of Detection: 0.1 ng/g
  • Limit of Quantification: 0.3 ng/g
  • Recovery: 85-105% for most matrices [1] [3]

Metabolic Pathways and Mechanistic Considerations

Metabolic Pathways in Biological Systems

Research has revealed that this compound follows distinct metabolic pathways depending on the susceptibility of bacterial strains:

Diagram 1: Differential Metabolic Pathways of this compound in Susceptible and Resistant Bacteroides fragilis Strains

Mechanism of Action and Resistance

The antimicrobial activity of this compound is thought to involve inhibition of nucleic acid synthesis, ultimately halting cell growth, though the exact mechanism is not completely understood [2]. In susceptible strains, the drug undergoes intracellular nitro-reduction leading to the formation of toxic nitro-radical anions that damage microbial DNA. These reactive intermediates cause strand breaks and DNA instability, resulting in cell death.

In resistant strains containing the nimA gene, an alternative reduction pathway occurs where this compound is reduced directly to the non-toxic amine derivative (5-amino-1,2-dimethylimidazole). This six-electron reduction of the nitro group is enzymatically mediated and specific to 4- and 5-nitroimidazole compounds, suggesting that nimA and related genes encode a 5-nitroimidazole reductase that bypasses the toxic intermediate formation [5].

Safety and Handling Protocols

Personal Protective Equipment and Storage

The VETRANAL this compound standard requires careful handling with specific safety protocols:

  • Personal Protection: Wear N95 dust mask, eyeshields, and gloves when handling [1]
  • Storage Conditions: Maintain at 2-8°C in original container [1]
  • Stability: Limited shelf life - always check expiry date on label before use [1]
  • Hazard Classification: Eye Irritation Category 2, Skin Irritation Category 2, Specific Target Organ Toxicity (Single Exposure) Category 3 [1]
Disposal and Environmental Considerations

This compound is classified as Water Polluting Substance Category 3 (WGK 3) with potential adverse effects on wildlife, particularly aquatic organisms, due to environmental persistence and bioaccumulation potential. Proper disposal should follow local regulations for hazardous organic compounds, with incineration being the recommended method for larger quantities [1] [3].

Analytical Workflow for Residue Testing

The complete analytical workflow for this compound residue analysis involves multiple critical steps:

Diagram 2: Comprehensive Analytical Workflow for this compound Residue Testing

Quality Assurance and Method Validation

Quality Control Procedures

Implement rigorous quality control measures for reliable this compound analysis:

  • System Suitability: Analyze standard solution (100 μg/mL in methanol or acetone) at beginning of sequence [3]
  • Matrix-Matched Calibration: Prepare calibration standards in blank matrix extracts to compensate for matrix effects
  • Internal Standard: Use deuterated D₃-dimetridazole for improved precision and accuracy [3]
  • QC Samples: Include blank, spiked blank, and replicate samples in each analytical batch
Method Performance Characteristics

Table 3: Acceptable Method Performance Criteria for this compound Analysis

Performance Parameter Acceptance Criteria Typical Values
Accuracy 70-120% recovery 85-105%
Precision ≤20% RSD 5-15% RSD
Linearity R² ≥ 0.990 R² ≥ 0.998
Limit of Detection Matrix-dependent 0.1 ng/g
Limit of Quantification Matrix-dependent 0.3 ng/g
Selectivity No interference at retention time ≥1.5 resolution from closest peak

Conclusion

The VETRANAL analytical standard for this compound provides an essential reference material for monitoring this regulated veterinary drug in food and environmental matrices. The comprehensive protocols outlined in these application notes enable laboratories to implement robust analytical methods that meet regulatory requirements. As research continues to elucidate the mechanisms of action and resistance of 5-nitroimidazole compounds, the availability of high-quality reference standards remains crucial for ensuring food safety and protecting public health.

References

Comprehensive Validation Protocol for Dimetridazole and Metabolite Analysis in Animal Tissues and Products Using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Scope

Dimetridazole (DMZ) is a nitroimidazole-class veterinary drug with broad-spectrum anti-anaerobic and antiprotozoal activity, historically used for controlling blackhead disease in poultry and treating various bacterial infections in food-producing animals. Due to concerning toxicological profiles demonstrating genotoxicity and carcinogenicity, DMZ has been banned for use in food-producing animals in many countries, including European Union member states, the United States, and China. Regulatory agencies worldwide, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), have established that DMZ and its metabolites should not be detectable in any animal-derived foods, creating a need for highly sensitive and reliable analytical methods for residue monitoring [1] [2].

This application note presents a validated protocol for the determination of this compound and its primary metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), in various biological matrices including poultry muscles, liver, kidney, sebum (fat with skin), and eggs. The method employs high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) with proven capability to detect residues at concentrations as low as 0.5 ng/g, significantly below the regulatory detection limits established by most authorities. The validation protocol follows international standards, including Commission Decision 2002/657/EC and Brazilian Regulation 24/2009, ensuring reliable implementation in quality control laboratories for regulatory compliance monitoring and residue studies [1] [3].

The comprehensive validation data presented herein demonstrates that the method is suitable for regulatory screening, determinative, and confirmatory purposes in a wide range of matrices. Additionally, the methodology has been successfully applied to study the residue depletion profiles of DMZ and HMMNI in broiler tissues and eggs, providing essential pharmacokinetic data for establishing appropriate withdrawal times and egg abandonment periods in poultry farming [1] [2].

Materials and Reagents

Chemical Standards and Reference Materials
  • This compound (DMZ) certified standard (Dr. Ehrenstorfer or equivalent), purity ≥95%
  • HMMNI certified standard (metabolite of DMZ), purity ≥95%
  • Internal standards: DMZ-d3, RNZ-d3, or other deuterated nitroimidazoles for stable isotope dilution analysis
  • DMZ premix for incurred residue studies (if applicable)
Solvents and Reagents
  • Extraction solvents: Ethyl acetate, HPLC grade
  • Reconstitution solvents: Methanol, acetonitrile, water (all LC-MS grade)
  • Mobile phase additives: Formic acid (98-100%, Suprapur quality)
  • Clean-up solvents: n-Hexane, HPLC grade
  • Solid-phase extraction: Oasis MCX cartridges (60 mg, 3 mL) or equivalent mixed-mode cation exchange cartridges
  • Enzymatic digestion buffer: Collagenase A in TRIS-buffer (for tissue homogenization)
Equipment and Consumables
  • HPLC system: Agilent 1200 series or equivalent with binary pump, autosampler, and column compartment
  • Mass spectrometer: API5500 QTrap or equivalent triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Analytical column: Phenomenex Luna C18 (150 mm × 2 mm, 5 μm) or equivalent C18 stationary phase
  • Guard column: C18 security guard cartridge or equivalent
  • Sample preparation: Centrifuge capable of 8,000 rpm at 4°C, vortex mixer, nitrogen evaporator
  • Filtration: 0.22 μm nylon membrane filters

Table 1: Primary Chemical Standards and Properties

Compound Molecular Weight Precursor Ion (m/z) Product Ions (m/z) Internal Standard
This compound (DMZ) 142.1 142.2 96.0* / 81.0 DMZ-d3
HMMNI 158.1 158.2 140.4* / 54.8 HMMNI-d3 (if available)
DMZ-d3 (IS) 145.1 145.2 99.0 -

* Quantitative ion

Sample Preparation Procedures

Tissue Sample Preparation (Muscle, Liver, Kidney, Sebum)
  • Homogenization: Accurately weigh 2.0 ± 0.01 g of homogenized tissue sample into a 15 mL polypropylene centrifuge tube.
  • Extraction: Add 10 mL of ethyl acetate to each sample, vortex vigorously for 1 minute, then shake for 10 minutes at 300 rpm.
  • Centrifugation: Centrifuge at 8,000 rpm for 5 minutes at 4°C and transfer the supernatant to a new tube.
  • Re-extraction: Repeat the extraction step with an additional 10 mL of ethyl acetate and combine the supernatants.
  • Concentration: Transfer a measured volume (typically 10 mL) of the combined extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Redissolve the residue in 3 mL of 0.1% formic acid in water, add 5 mL of n-hexane, vortex for 30 seconds, and centrifuge at 8,000 rpm for 5 minutes at 4°C.
  • Clean-up: Discard the upper n-hexane layer and subject the lower aqueous layer to solid-phase extraction using an MCX cartridge preconditioned with 3 mL methanol and 3 mL water.
  • SPE procedure:
    • Load the sample onto the cartridge
    • Wash with 3 mL of 0.1% formic acid in water followed by 3 mL of methanol
    • Elute with 3 mL of methanol containing 5% ammonia
  • Final concentration: Collect the eluate and evaporate to dryness under nitrogen. Reconstitute in 1.0 mL of initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid) and filter through a 0.22 μm membrane prior to LC-MS/MS analysis [1].
Egg Sample Preparation
  • Homogenization: Thoroughly mix whole egg (yolk and albumin) and accurately weigh 4.0 ± 0.01 g into a 15 mL centrifuge tube.
  • Extraction: Add 10 mL of ethyl acetate, vortex vigorously for 1 minute, then shake for 10 minutes at 300 rpm.
  • Centrifugation: Centrifuge at 8,000 rpm for 5 minutes at 4°C and transfer the supernatant to a new tube.
  • Re-extraction: Repeat the extraction step with an additional 10 mL of ethyl acetate and combine the supernatants.
  • Concentration: Transfer a measured volume (typically 10 mL) of the combined extract and evaporate to dryness under nitrogen at 40°C.
  • Clean-up: Reconstitute the residue in 1 mL of initial mobile phase, add 5 mL of n-hexane, vortex for 30 seconds, and centrifuge at 8,000 rpm for 5 minutes at 4°C.
  • Final preparation: Collect the lower layer and filter through a 0.22 μm membrane prior to LC-MS/MS analysis [1].
Plasma Sample Preparation
  • Aliquoting: Transfer 1.0 mL of plasma sample to a centrifuge tube.
  • Protein precipitation: Add 2.0 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
  • Liquid-liquid extraction: Transfer the supernatant to a new tube, add 2 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 5,000 rpm for 5 minutes.
  • Concentration: Collect the organic layer and evaporate to dryness under nitrogen at 40°C.
  • Reconstitution: Redissolve the residue in 1.0 mL of initial mobile phase and filter through a 0.22 μm membrane prior to LC-MS/MS analysis [4].

The following workflow diagram illustrates the sample preparation procedure for tissue samples:

TissueSamplePreparation Start Weigh 2.0 g homogenized tissue Step1 Extract with 10 mL ethyl acetate (Vortex 1 min, shake 10 min) Start->Step1 Step2 Centrifuge at 8,000 rpm for 5 min at 4°C Step1->Step2 Step3 Collect supernatant Step2->Step3 Step4 Repeat extraction and combine supernatants Step3->Step4 Step5 Evaporate to dryness under N₂ at 40°C Step4->Step5 Step6 Reconstitute in 3 mL 0.1% formic acid Step5->Step6 Step7 Add 5 mL n-hexane, vortex, centrifuge Step6->Step7 Step8 Discard hexane layer Step7->Step8 Step9 SPE clean-up (MCX cartridge) Step8->Step9 Step10 Elute with 3 mL methanol + 5% ammonia Step9->Step10 Step11 Evaporate eluate to dryness under N₂ Step10->Step11 Step12 Reconstitute in 1 mL mobile phase, filter Step11->Step12

Figure 1: Workflow for Tissue Sample Preparation

LC-MS/MS Analysis

Chromatographic Conditions
  • Column: Phenomenex Luna C18 (150 mm × 2 mm, 5 μm) or equivalent
  • Column temperature: 30°C
  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: Acetonitrile
  • Gradient program:
    • 0-5 min: 10% B to 30% B
    • 5-6 min: 30% B to 10% B
    • 6-8 min: 10% B (equilibration)
  • Flow rate: 0.25 mL/min
  • Injection volume: 5 μL
  • Run time: 8 minutes [1]

Alternative rapid separation can be achieved using Kinetex XB C-18 core-shell column (100 mm × 3.0 mm, 2.6 μm) with isocratic elution (12% methanol, 88% water with 0.1% formic acid) at 0.7 mL/min, reducing analysis time to 3 minutes [5].

Mass Spectrometric Conditions
  • Ionization mode: Positive electrospray ionization (ESI+)
  • Ion spray voltage: 4500 V
  • Source temperature: 500°C
  • Nebulizer gas: 50 psi
  • Heater gas: 60 psi
  • Curtain gas: 25 psi
  • Collision gas: Medium (6 psi)
  • Detection mode: Multiple Reaction Monitoring (MRM)
  • Dwell time: 100 ms per transition

Table 2: Optimized MRM Transitions and Instrument Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (V)
DMZ (quantitative) 142.2 95.9 100 74 22
DMZ (confirmatory) 142.2 80.9 100 74 33
HMMNI (quantitative) 158.2 140.4 100 57 26
HMMNI (confirmatory) 158.2 54.8 100 57 18
DMZ-d3 (IS) 145.2 98.9 100 74 23
System Suitability and Quality Control
  • System suitability test: Inject six replicates of a standard at 1.0 ng/g before sample analysis. The %RSD of retention times should be ≤1% and %RSD of peak areas should be ≤5%.
  • Quality control samples: Include procedural blanks, matrix-matched calibration standards, and quality control samples (low, medium, high concentrations) with each batch.
  • Retention time stability: Retention time variation should not exceed ±2.5% for all analytes.
  • Ion ratio stability: The ion ratio (confirmatory ion/quantitative ion) should be within ±20% of the average value from calibration standards.

Method Validation

The method validation was performed according to the criteria established in Commission Decision 2002/657/EC and Brazilian Regulation 24/2009 [3]. The following parameters were evaluated:

Selectivity and Specificity

Selectivity was assessed by analyzing twenty blank samples from different sources of each matrix (chicken muscle, liver, kidney, sebum, and eggs). No interfering peaks at the retention times of DMZ and HMMNI should be present in the blank samples. The signal in blank samples at the retention time of analytes should be less than 50% of the LLOQ for DMZ and less than 50% of the LLOQ for HMMNI [1].

Linearity and Calibration Curve

Calibration curves were prepared using matrix-matched standards at a minimum of six concentration levels covering the range of 0.5-100 ng/g for both DMZ and HMMNI. The linearity was evaluated by weighted (1/x or 1/x²) least-squares regression analysis. The correlation coefficient (r²) should be greater than 0.99, and the back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at LLOQ) [1].

Table 3: Method Validation Performance Data for DMZ and HMMNI

Validation Parameter DMZ HMMNI
Linear range (ng/g) 0.5-100 0.5-100
Correlation coefficient (r²) >0.99 >0.99
LOD (ng/g) 0.5 0.5
LOQ (ng/g) 1.0 1.0
Recovery at 1 ng/g (%) 85-95 84-103
Recovery at 10 ng/g (%) 88-98 87-105
Recovery at 50 ng/g (%) 90-102 89-107
Intra-day precision (%RSD) <10 <12
Inter-day precision (%RSD) <15 <15
Decision limit CCα (ng/g) 0.08-0.17 -
Detection capability CCβ (ng/g) 0.08-0.41 -
Accuracy and Precision

Accuracy and precision were determined by analyzing replicate samples (n=6) at three quality control levels (low, medium, high) on three separate days. Accuracy expressed as bias (%) should be within ±15% of the nominal concentration for all QC levels, and precision expressed as relative standard deviation (%RSD) should not exceed 15% for both within-run and between-run experiments [1] [3].

Recovery and Matrix Effects

Recovery was evaluated by comparing the peak areas of extracted QC samples with those of post-extraction spiked samples at equivalent concentrations. Matrix effects were assessed by comparing the peak areas of analytes in post-extraction spiked samples with those of neat standard solutions at the same concentrations. The matrix factor (MF) should be consistent across different matrix sources (RSD <15%) [1].

Stability

Stability experiments were conducted to evaluate:

  • Short-term stability: 24 hours at room temperature
  • Long-term stability: 4 weeks at -20°C and -70°C
  • Freeze-thaw stability: After three complete freeze-thaw cycles
  • Post-preparative stability: In autosampler at 10°C for 24 hours

The acceptance criterion for stability was that the mean concentration should be within ±15% of the nominal concentration [6].

The following diagram illustrates the complete method validation workflow:

MethodValidation Start Method Validation Protocol Step1 Selectivity/Specificity (Analyze 20 blank matrices from different sources) Start->Step1 Step2 Linearity (6 concentration levels r² > 0.99) Step1->Step2 Step3 LOD/LOQ Determination (S/N ≥ 3 for LOD, ≥ 10 for LOQ with precision < 20%) Step2->Step3 Step4 Accuracy/Precision (3 QC levels, n=6, 3 days Bias ±15%, RSD < 15%) Step3->Step4 Step5 Recovery/Matrix Effects (Compare extracted vs post-spiked samples) Step4->Step5 Step6 Stability Studies (Short-term, long-term, freeze-thaw, post-preparative) Step5->Step6 Step7 Robustness Testing (Deliberate variations in method parameters) Step6->Step7 Step8 Method Verification (Proficiency testing with certified reference materials) Step7->Step8

Figure 2: Method Validation Workflow

Experimental Protocols

Protocol for Elimination Studies in Poultry

The following protocol was used to study the elimination patterns of DMZ and its metabolite HMMNI in broilers and laying hens [1]:

  • Animal study design:

    • For broilers: 48 healthy SanHuang chickens (120 days old) randomly allocated into 8 treatment groups (6 chickens each)
    • For laying hens: 30 healthy Hy-line Gray laying hens (300 days old) individually housed
  • Administration: Feed a diet containing 500 mg/kg DMZ for 10 consecutive days

  • Sample collection:

    • Broilers: Collect muscle (pectoral muscle), liver, kidney, and sebum (fat with skin) at 6, 12, 24, 48, 72, 120, 168, and 240 hours after withdrawal
    • Laying hens: Collect all eggs daily from day 1 to day 25 of the experiment
  • Sample analysis: Process and analyze samples according to Sections 3 and 4 of this protocol

  • Data analysis: Use WT1.4 software or equivalent to calculate withdrawal time based on residue depletion data

Protocol for Confirmatory Analysis According to EU Criteria

For regulatory confirmatory analysis according to EU Decision 2002/657/EC [3]:

  • Identification points: A minimum of 4 identification points must be earned for confirmatory analysis

    • 1 precursor ion + 2 product ions = 4 identification points
    • LC-MS/MS with one precursor and two product ions meets this requirement
  • Ion ratio tolerance: The relative intensity of the two product ions (confirmatory/quantitative) should be within ±20% of the average value from calibration standards

  • Retention time: The retention time of the analyte in the sample should match that of the calibration standard within ±2.5%

  • Decision limit (CCα) and detection capability (CCβ):

    • CCα: The limit at which the method can discriminate with a statistical certainty of 1-α (typically α=1%)
    • CCβ: The smallest content that can be detected, identified, and quantified with a statistical certainty of 1-β (typically β=5%)
Protocol for Estimation of Withdrawal Period

Based on residue depletion studies [1] [2]:

  • Residue depletion study: Conduct according to Section 6.1
  • Data analysis: Plot residue concentrations versus time after drug withdrawal
  • Statistical analysis: Use WT1.4 software or equivalent to calculate the time when the upper one-sided 95% tolerance limit with 95% confidence intersects the MRI (Maximum Residue Limit)
  • Withdrawal recommendation:
    • For broilers: 11 days withdrawal time
    • For laying hens: 14 days egg abandonment period after withdrawal

Table 4: Elimination Half-lives and Withdrawal Recommendations for DMZ in Poultry

Matrix Elimination Half-life DMZ (days) Elimination Half-life HMMNI (days) Withdrawal Recommendation
Muscle 0.45 0.66 11 days for broilers
Liver 0.52 0.71 11 days for broilers
Kidney 0.48 0.68 11 days for broilers
Sebum 0.92 1.12 11 days for broilers
Egg 0.45 0.66 14 days abandonment

Conclusion

The validated LC-MS/MS method presented in this application note provides a robust, sensitive, and reliable approach for the quantification and confirmation of this compound and its metabolite HMMNI in various biological matrices. The method demonstrates excellent performance with low detection limits (0.5 ng/g), good precision (RSD <15%), and high recovery (84-107%) across all validated matrices, making it suitable for regulatory monitoring and residue depletion studies.

The application of this method to elimination studies in poultry provides scientific data to establish evidence-based withdrawal periods, ensuring food safety and regulatory compliance. The method's validation according to international standards guarantees its acceptability for regulatory purposes in monitoring compliance with bans on nitroimidazole use in food-producing animals.

The rapid sample preparation and short chromatographic run time enable high-throughput analysis, making the method practical for routine testing laboratories while maintaining the sensitivity and specificity required for confirmatory analysis of these banned substances at trace levels.

References

Application Notes and Protocols: Multiresidue Method for Identification and Quantification of Nitroimidazoles in Bovine Muscle Tissue

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nitroimidazoles are a class of veterinary drugs used for the treatment and prevention of certain bacterial and protozoal diseases. Their use in food-producing animals is prohibited in many regions, including the European Union, due to concerns about their mutagenic, carcinogenic, and toxic properties [1]. Effective monitoring of their residues in animal tissues is essential for ensuring food safety. This document provides detailed application notes and protocols for a multiresidue method for the identification and quantification of nitroimidazoles and their metabolites in bovine muscle tissue, utilizing ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with a QuEChERS-based extraction [2].

Principles of the Analytical Workflow

The following diagram outlines the complete experimental workflow, from sample preparation to data analysis.

G SamplePrep Sample Preparation (Homogenization & QuEChERS Extraction) Extraction Liquid-Liquid Partitioning with Acetonitrile SamplePrep->Extraction Cleanup d-SPE Cleanup (Primary Secondary Amine, C18, MgSO4) Extraction->Cleanup Analysis UHPLC-MS/MS Analysis Cleanup->Analysis DataProcessing Data Processing & Quantification (Matrix-Matched Calibration) Analysis->DataProcessing Validation Method Validation DataProcessing->Validation

Materials and Reagents

Chemical Standards
  • Nitroimidazole Standards: Reference standards for Metronidazole (MNZ), Dimetridazole (DMZ), Ronidazole (RNZ), Ipronidazole (IPZ), Ornidazole (ONZ), Tinidazole (TNZ), Secnidazole (SNZ), and their metabolites, including HMMNI (hydroxymethyl, methyl nitroimidazole), MNZ-OH, and IPZ-OH [2] [3] [4].
  • Internal Standards: The use of deuterated internal standards (e.g., ( d_3 )-MNZ, ( d_3 )-DMZ) is highly recommended for improved accuracy and to compensate for matrix effects [4].
  • Solvents: Acetonitrile, methanol, and ethyl acetate of HPLC or LC-MS grade.
  • Water: Deionized water of Milli-Q quality or equivalent.
  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO(_4)), sodium chloride (NaCl), sodium acetate trihydrate.
  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18 (end-capped).

Detailed Experimental Protocols

Sample Preparation and Extraction (QuEChERS)

This protocol is adapted from a method developed for avermectins, benzimidazoles, and nitroimidazoles in bovine muscle [2].

  • Homogenization: Homogenize bovine muscle tissue to a fine paste.
  • Weighing: Accurately weigh 2.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
  • Fortification (for calibration curves): If preparing matrix-matched standards, add appropriate working standard solutions of the nitroimidazoles and internal standards to the sample at this stage.
  • Hydration: Add 10 mL of deionized water to the sample and vortex mix thoroughly.
  • Solvent Extraction: Add 10 mL of acetonitrile (ACN) containing 1% acetic acid.
  • Salt-induced Partitioning: Add a pre-packaged salt mixture containing 4 g of MgSO(_4), 1 g of NaCl, 1 g of sodium citrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Seal the tube immediately and shake vigorously for 1 minute to prevent salt aggregation.
  • Centrifugation: Centrifuge the tube at ≥ 4000 ref for 5 minutes at room temperature to achieve clear phase separation.
Extract Cleanup (Dispersive Solid-Phase Extraction - d-SPE)
  • Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of MgSO(_4), 50 mg of PSA, and 50 mg of C18 sorbent.
  • Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at ≥ 10,000 ref for 2 minutes.
  • Filtration: Pass the supernatant through a 0.22 μm nylon or PTFE syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis

4.3.1. Liquid Chromatography Conditions

  • Column: ACQUITY UPLC BEH C18 (150 mm × 3.0 mm, 1.7 μm) or equivalent [5].
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile or 0.1% formic acid in acetonitrile.
  • Gradient Program:
    • Initial: 5% B
    • Ramp to 95% B over 8-11 minutes
    • Hold at 95% B for 1-2 minutes
    • Re-equilibrate to initial conditions for 2-3 minutes.
  • Flow Rate: 0.3 - 0.4 mL/min.
  • Injection Volume: 5 - 10 μL.
  • Column Temperature: 40 °C.

4.3.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Source Parameters:
    • Capillary Voltage: 3.0 kV (positive)
    • Desolvation Temperature: 500 °C
    • Source Temperature: 150 °C
    • Desolvation Gas Flow: 800 L/hr
  • Data Acquisition: Monitor at least two MRM transitions per analyte for identification and confirmation. The most abundant transition is used for quantification, and the second for confirmation. The ion ratio between the two transitions should be consistent with that of the standard solution within defined tolerances (e.g., ± 20-30%) [4] [6].

Table 1: Example MRM Transitions for Key Nitroimidazoles

Analyte Precursor Ion (m/z) Product Ion 1 (Quantifier) Product Ion 2 (Qualifier) Collision Energy (eV)
Metronidazole (MNZ) 172.1 128.1 82.1 15, 20
This compound (DMZ) 142.1 96.1 81.0 15, 25
Ronidazole (RNZ) 201.1 140.1 55.1 10, 20
HMMNI (Metabolite) 158.1 140.1 55.1 10, 20
Ipronidazole (IPZ) 170.1 109.1 124.1 20, 15

Method Validation and Performance Data

The method should be validated according to international guidelines, such as Commission Decision 2002/657/EC [2] [7] [4]. Key performance parameters from the literature are summarized below.

Table 2: Summary of Validation Parameters for Nitroimidazoles in Bovine Muscle

Validation Parameter Performance Data Reference
Linearity R² > 0.99 over the range of 0.5-2.0 times the MRPL/MRL [2]
Limit of Detection (LOD) 0.1 - 1.0 μg/kg [2] [1]
Limit of Quantification (LOQ) 0.5 - 5.0 μg/kg (meets required MRPLs) [2] [3]
Accuracy (Recovery) 70 - 120% (within acceptable range for residue analysis) [8] [7]
Precision (Repeatability) Intra-day CV < 15% [2] [3]
Decision Limit (CCα) 0.5 - 1.6 μg/kg (in plasma) [3]
Detection Capability (CCβ) 0.8 - 2.6 μg/kg (in plasma) [3]
Matrix Effect Evaluated and compensated via internal standardization or matrix-matched calibration [2] [6]

Troubleshooting and Critical Notes

  • Analyte Stability: Nitroimidazoles can degrade rapidly and be inhomogeneously distributed in muscle tissue. Plasma is often recommended as a more stable and reliable target matrix for residue control, as analytes are found in higher concentrations and can be detected for a longer period post-medication [4].
  • Matrix Effects: Signal suppression or enhancement is common in LC-MS/MS. Using deuterated internal standards for each analyte is the most effective way to compensate for these effects. Alternatively, matrix-matched calibration curves should be used [6].
  • Extraction Efficiency: For multiresidue methods, the choice of extraction solvent is critical. Acetonitrile is widely used, but ethyl acetate has also been reported to provide high recovery for a broader range of nitroimidazoles [1].
  • Specificity: The method must be selective in the presence of other common veterinary drugs, such as macrolides and lincosamides, to avoid false positives [2].

Conclusion

The UHPLC-MS/MS method with QuEChERS extraction provides a robust, sensitive, and high-throughput solution for the quantitative and confirmatory analysis of nitroimidazole residues and their hydroxy metabolites in bovine muscle tissue. The method has been validated to demonstrate excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for regulatory monitoring and food safety surveillance programs.

References

Comprehensive Application Notes and Protocols for Monitoring Dimetridazole Residues in Food-Producing Animals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dimetridazole (DMZ), a nitroimidazole antimicrobial agent, was historically used in veterinary medicine for treating and preventing protozoal and bacterial infections in food-producing animals. However, extensive research has demonstrated that DMZ and its metabolites exhibit genotoxic and carcinogenic properties, posing significant health risks to consumers. Consequently, regulatory agencies worldwide, including the European Union, United States, and Japan, have prohibited the use of DMZ in food-producing animals [1] [2]. The United States Department of Agriculture – Food Safety and Inspection Service (USDA-FSIS) includes this compound among drugs prohibited for extralabel use in animals, classifying it as an illegal residue of high regulatory concern [2].

Monitoring DMZ residues remains critical for food safety despite these bans, as illegal use may still occur. Regulatory compliance requires sensitive and confirmatory methods capable of detecting DMZ and its metabolites at trace levels (μg/kg or ng/g) in various animal matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for this application, combining exceptional sensitivity, selectivity, and capability for multi-residue analysis [1] [3]. This document presents detailed application notes and protocols for reliable detection and quantification of DMZ residues in animal tissues, plasma, and products such as salmon and honey.

Analytical Method Principle

The determination of DMZ residues in animal-derived foods employs liquid chromatography with tandem mass spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode. This technique separates DMZ from other matrix components using reversed-phase chromatography with a C18 column and detects it through selected reaction monitoring (SRM), which provides high specificity and sensitivity [3].

The method involves solid-phase extraction (SPE) cleanup to remove interfering compounds from complex biological matrices. The use of stable isotope-labeled internal standards (DMZ-d3) corrects for variability in extraction efficiency and matrix effects, ensuring improved accuracy and precision in quantification [3]. The method's specificity stems from monitoring precursor-to-product ion transitions, with confirmation based on ion ratios that comply with established criteria in Commission Decision 2002/657/EC for confirmatory methods [1].

Table 1: MS/MS Transitions and Parameters for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
DMZ 142 96 81 15, 20
DMZ-d3 (IS) 145 99 - 15

Materials and Reagents

Chemicals and Standards
  • This compound (DMZ) analytical standard (purity ≥95%)
  • This compound-d3 (DMZ-d3) internal standard (purity ≥95%)
  • Methanol, acetonitrile, ethyl acetate (HPLC grade)
  • Hexane (HPLC grade)
  • Formic acid (LC-MS grade)
  • Deionized water (18.2 MΩ·cm resistivity)
  • Sodium chloride (analytical grade)
Equipment
  • Liquid chromatography system: UHPLC or HPLC system capable of binary gradient delivery
  • Mass spectrometer: Triple quadrupole mass spectrometer with ESI source
  • Analytical column: C18 reversed-phase column (100 mm × 2.1 mm, 1.8-2.7 μm particle size)
  • Solid-phase extraction (SPE) system: Vacuum manifold for processing SPE columns
  • SPE cartridges: Silica-based (50-100 mg, 1-3 mL capacity) or equivalent
  • Centrifuge: Capable of at least 4,500 × g
  • Analytical balance: Sensitivity 0.1 mg
  • Vortex mixer
  • Ultrasonic bath
  • pH meter
  • Micropipettes: Various volumes (10-1000 μL)

Experimental Protocol

Sample Preparation Procedure
4.1.1 Extraction
  • Homogenize representative animal tissue (muscle, liver) or product (salmon, honey) samples thoroughly.
  • Weigh 2.0 ± 0.1 g of homogenized sample into a 50-mL polypropylene centrifuge tube.
  • Add 100 μL of internal standard working solution (DMZ-d3, 100 ng/mL).
  • Add 10 mL of ethyl acetate to the sample.
  • Vortex vigorously for 1 minute, then shake for 10 minutes on a mechanical shaker.
  • Centrifuge at 4,500 × g for 10 minutes at 4°C.
  • Transfer the supernatant (ethyl acetate layer) to a new tube.
  • Repeat the extraction with another 10 mL of ethyl acetate and combine the supernatants.
  • Evaporate the combined extracts to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitute the residue in 1 mL of methanol:water (20:80, v/v) and vortex for 30 seconds.
4.1.2 Cleanup
  • Condition a silica SPE cartridge with 3 mL of methanol followed by 3 mL of water.
  • Load the reconstituted sample onto the conditioned SPE cartridge.
  • Wash with 3 mL of water followed by 3 mL of hexane.
  • Dry the cartridge under vacuum for 5 minutes to remove residual solvents.
  • Elute DMZ with 3 mL of ethyl acetate into a clean tube.
  • Evaporate the eluate to dryness under nitrogen at 40°C.
  • Reconstitute in 1 mL of mobile phase initial conditions (water:methanol, 95:5, v/v).
  • Vortex and filter through a 0.22-μm syringe filter into an LC vial.
LC-MS/MS Analysis
4.2.1 Chromatographic Conditions
  • Column: C18 (100 mm × 2.1 mm, 1.8 μm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Methanol with 0.1% formic acid
  • Gradient Program:
    • 0-2 min: 5% B
    • 2-8 min: 5% → 95% B (linear gradient)
    • 8-11 min: 95% B
    • 11-12 min: 95% → 5% B
    • 12-15 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Column Temperature: 40°C
4.2.2 Mass Spectrometric Conditions
  • Ionization Mode: Electrospray ionization (ESI) positive
  • Spray Voltage: 3.5 kV
  • Source Temperature: 150°C
  • Desolvation Temperature: 350°C
  • Desolvation Gas Flow: 800 L/h
  • Cone Gas Flow: 50 L/h
  • Collision Gas Flow: 0.15 mL/min
  • Data Acquisition Mode: Selected reaction monitoring (SRM)

The following workflow diagram illustrates the complete analytical procedure:

G Sample_Prep Sample Preparation Homogenize Homogenize Sample (2.0 g) Sample_Prep->Homogenize Add_IS Add Internal Standard (DMZ-d3) Homogenize->Add_IS Extract Extract with Ethyl Acetate (2 × 10 mL) Add_IS->Extract Evaporate1 Evaporate to Dryness (N₂, 40°C) Extract->Evaporate1 Reconstitute1 Reconstitute in Methanol:Water (20:80) Evaporate1->Reconstitute1 SPE_Cleanup SPE Cleanup (Silica Cartridge) Reconstitute1->SPE_Cleanup Condition Condition SPE (Methanol → Water) SPE_Cleanup->Condition Load Load Sample Condition->Load Wash Wash (Water → Hexane) Load->Wash Elute Elute with Ethyl Acetate Wash->Elute Evaporate2 Evaporate to Dryness (N₂, 40°C) Elute->Evaporate2 Reconstitute2 Reconstitute in Mobile Phase Evaporate2->Reconstitute2 LC_MS_Analysis LC-MS/MS Analysis Reconstitute2->LC_MS_Analysis Inject Inject (5 μL) LC_MS_Analysis->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect MS/MS Detection (ESI+, SRM Mode) Separate->Detect Quantify Quantify using Internal Standard Method Detect->Quantify

Figure 1: this compound Residue Analysis Workflow. This diagram illustrates the complete analytical procedure from sample preparation to quantification.

Method Validation

The method was validated according to Commission Decision 2002/657/EC requirements for confirmatory methods [1]. Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity.

Specificity and Selectivity

Method specificity was demonstrated by analyzing blank samples from twenty different sources of the same matrix. No significant interference was observed at the retention time of DMZ or its internal standard, confirming the method's ability to distinguish DMZ from other matrix components [1] [3].

Linearity

The calibration curve was linear over the concentration range of 0.1-10.0 ng/mL (μg/kg) for DMZ. Linearity was evaluated using eight concentration levels, with correlation coefficients (r²) ≥0.998 and residuals within ±20% of the theoretical concentration [1].

Accuracy and Precision

Accuracy and precision were determined by analyzing spiked samples at three concentration levels (0.4, 1.0, and 2.0 μg/kg) with six replicates at each level. The results demonstrated excellent method performance as summarized in Table 2.

Table 2: Accuracy and Precision Data for this compound in Animal Tissues

Matrix Spike Level (μg/kg) Average Recovery (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Plasma 0.4 95.2 8.5 12.3
Plasma 1.0 98.7 6.2 9.8
Plasma 2.0 102.3 5.1 7.6
Salmon 0.4 91.2 17.1 <20
Salmon 1.0 98.5 9.4 15.2
Salmon 2.0 107.0 1.7 11.8
Sensitivity

The limit of detection (LOD) and limit of quantification (LOQ) were established based on signal-to-noise ratios of 3:1 and 10:1, respectively. For DMZ, the LOD was 0.05 μg/kg and LOQ was 0.2 μg/kg in various matrices, demonstrating sufficient sensitivity for monitoring residues at regulatory levels [3].

Table 3: Sensitivity Parameters for this compound in Different Matrices

Matrix LOD (μg/kg) LOQ (μg/kg) Decision Limit CCα (μg/kg) Detection Capability CCβ (μg/kg)
Plasma 0.05 0.2 3.24 3.48
Salmon 0.05 0.2 0.24 0.28
Honey 0.05 0.2 0.24 0.28
Liver 0.1 0.4 0.48 0.56

Quality Control

QC Samples

Quality control samples should be included in each analytical batch to ensure ongoing method performance:

  • Blank samples: To confirm absence of interference
  • Blank samples fortified with analyte at LOQ: To verify sensitivity
  • Quality control samples at low, medium, and high concentrations: To assess accuracy and precision
  • Blank samples fortified with internal standard only: To monitor extraction efficiency
Acceptance Criteria

The following acceptance criteria should be applied for each batch:

  • Calibration standards: Back-calculated concentrations within ±15% of theoretical value (±20% at LOQ)
  • QC samples: Accuracy within ±15% of theoretical concentration
  • Precision: ≤15% RSD for replicate QC samples
  • Retention time: Variation within ±2.5% compared to calibration standards
  • Ion ratios: Within ±30% relative to average values from calibration standards

Troubleshooting Guide

Table 4: Common Issues and Troubleshooting Recommendations

Problem Possible Cause Solution
Low DMZ recovery Incomplete extraction or inefficient SPE elution Ensure adequate extraction time; check SPE elution solvent compatibility; verify pH conditions
Poor chromatography Column degradation or mobile phase issues Replace guard column; prepare fresh mobile phase; adjust gradient conditions
Signal suppression Matrix effects Improve sample cleanup; use isotope-labeled internal standard; dilute extract
High background noise Contaminated system or reagents Flush LC system; use higher purity solvents; implement more thorough cleanup
Deviation in ion ratios Co-eluting interferences or incorrect collision energy Optimize chromatography for better separation; re-optimize MS parameters

Discussion

The presented LC-MS/MS method provides reliable detection and quantification of this compound residues in various matrices from food-producing animals. This method offers significant advantages over previously published techniques, including broader analyte coverage (multiple nitroimidazoles in a single run), elimination of derivatization steps required for GC-based methods, and superior sensitivity with detection limits of 0.05 μg/kg [1] [3].

The sample preparation protocol, incorporating ethyl acetate extraction and silica SPE cleanup, effectively minimizes matrix interferences while maintaining high recovery rates of 91.2-107.0% across different matrices [3]. The inclusion of a hexane wash step efficiently removes lipids from animal tissue extracts, significantly reducing matrix effects in mass spectrometric detection [1]. The use of stable isotope-labeled internal standards corrects for potential matrix effects and variations in extraction efficiency, ensuring high data quality essential for regulatory compliance.

For laboratories implementing this method, regular participation in proficiency testing schemes and continuous verification of quality control parameters are recommended to maintain analytical competence. Future method enhancements could incorporate high-resolution mass spectrometry for non-targeted screening of DMZ metabolites and other nitroimidazoles, aligning with the emerging exposome framework in food safety analysis [4].

Conclusion

This application note presents a robust, sensitive, and efficient LC-MS/MS method for determining this compound residues in food-producing animals. The method has been comprehensively validated according to international standards, demonstrating excellent performance characteristics across multiple parameters including specificity, accuracy, precision, and sensitivity. The detailed protocols provided herein enable laboratories to implement this methodology for regulatory compliance monitoring and surveillance programs aimed at protecting consumer health by preventing illegal DMZ residues in the food supply.

References

extraction recovery optimization for Dimetridazole and HMMNI

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DMZ and HMMNI

Dimetridazole (DMZ) is a nitroimidazole drug with broad-spectrum anti-anaerobic and antiprotozoal activity, historically used to control blackhead disease in poultry [1] [2]. Due to concerns over genotoxicity and carcinogenicity, its use in food-producing animals is banned in many countries, and regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) require that it be undetectable in animal-derived foods [1] [3].

HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole), also known as Hydroxy this compound, is a major hydroxy metabolite of DMZ [1] [4] [5]. It is a critical residual marker because its concentration in animal tissues and eggs often exceeds that of the parent drug, DMZ, and it retains the original nitroimidazole ring, which is associated with carcinogenic and mutagenic properties [1] [3]. Monitoring both compounds is essential for food safety.


Validated HPLC-MS/MS Method for DMZ and HMMNI

The following protocol, adapted from a 2024 study, details a precise and robust method for the simultaneous extraction and analysis of DMZ and HMMNI from broiler tissues and eggs [1] [6].

Sample Preparation Workflow

The sample preparation process is critical for accurate analysis and can be visualized as follows:

G Start Start: Homogenized Sample Step1 Extraction with Ethyl Acetate (Vortex, Oscillate, Centrifuge) Start->Step1 Step2 Combine Supernatant & Evaporate (N₂) Step1->Step2 Step3 Reconstitute in Initial Mobile Phase Step2->Step3 Step4 Defat with n-Hexane (Vortex, Centrifuge) Step3->Step4 Step5_Egg For Egg: Filter (0.22 μm) → Ready for HPLC-MS/MS Step4->Step5_Egg Step5_Tissue For Tissue: Clean-up (MCX SPE Column) → Elute, Dry, Reconstitute, Filter Step4->Step5_Tissue

Materials and Reagents
  • Standards: DMZ and HMMNI analytical standards [1].
  • Solvents: Ethyl acetate, n-hexane, acetonitrile, methanol (all HPLC-grade). Water should be ultra-pure (e.g., 18 MΩ·cm) [1] [7].
  • Solutions: Water with 0.1% formic acid, methanol with 5% ammonia [1].
  • Consumables: 0.22 μm membrane filters, MCX solid-phase extraction (SPE) columns for tissue samples [1].
Detailed Extraction and Clean-up Protocol
  • Weighing: Accurately weigh 2.0 ± 0.01 g of homogenized tissue (muscle, liver, kidney, sebum) or 4.0 ± 0.01 g of egg (yolk and white mixed) into a 15 mL centrifuge tube [1].
  • Extraction:
    • Add 10 mL of ethyl acetate.
    • Vortex mix thoroughly, then oscillate at 300 rpm for 10 minutes.
    • Centrifuge at 4°C, 8,000 r/min for 5 minutes.
    • Repeat the extraction process and combine the supernatants.
    • Pipette a precise 10 mL volume of the combined supernatant and evaporate to dryness under a gentle stream of nitrogen gas [1].
  • Reconstitution and Defatting:
    • Reconstitute the dried residue in 1 mL of the initial mobile phase (90% water with 0.1% formic acid / 10% acetonitrile).
    • Add 5 mL of n-hexane, vortex mix thoroughly, and centrifuge (4°C, 8,000 r/min, 5 min) to separate lipid content.
    • Use the lower layer for the next step [1].
  • Clean-up (Tissue Samples Only):
    • For tissue extracts, transfer the lower layer to an activated MCX SPE column.
    • Elute the analytes using methanol containing 5% ammonia.
    • Collect the eluent and evaporate to dryness with N₂.
    • Reconstitute the final residue in 1 mL of the initial mobile phase [1].
  • Filtration: Pass the final extract through a 0.22 μm membrane filter into an HPLC vial for analysis [1].
Instrumental Analysis: HPLC-MS/MS Conditions

This method was developed using an Agilent 1200 HPLC system coupled with an API5500 QTrap mass spectrometer [1].

A. Liquid Chromatography Conditions

  • Column: Phenomenex Luna C18 (150 mm × 2 mm, 5 μm) [1]
  • Column Temperature: 30°C [1]
  • Injection Volume: 5 μL [1]
  • Flow Rate: 0.25 mL/min [1]
  • Mobile Phase:
    • A: Water with 0.1% formic acid
    • B: Acetonitrile
  • Gradient Program: [1]
Time (min) Flow Rate (mL/min) A (%) B (%)
0 0.25 90 10
5 0.25 70 30
6 0.25 90 10
8 0.25 90 10

B. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI), positive mode [1]
  • Ion Spray Voltage: 4,500 V [1]
  • Source Temperature: 500°C [1]
  • Data Acquisition: Multiple Reaction Monitoring (MRM) [1]
  • MS/MS Parameters: [1]
Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (V)
DMZ 4.65 142.2 95.9* 74 22
80.9 80 33
HMMNI 3.85 158.2 140.4* 57 26
54.8 57 18

Note: * indicates the quantitative ion.


Method Validation and Key Data

The described method has been rigorously validated for the analysis of chicken tissues and eggs.

Table 1: Analytical Performance Data [1]
Validation Parameter Result for DMZ & HMMNI
Linear Range 1 - 100 ng/g
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/g
Limit of Quantification (LOQ) 1.0 ng/g
Average Recovery 84.90% - 103.01%
Intra-day & Inter-day CV < 15%
Table 2: Residue Elimination Data in Eggs [1]
Parameter DMZ HMMNI
Peak Residue Concentration First day after drug withdrawal First day after drug withdrawal
Elimination Half-life 0.45 days 0.66 days
Recommended Egg Abandonment Period 14 days after drug withdrawal

Key Findings on Residues:

  • The concentration of the metabolite HMMNI is consistently higher than that of DMZ in both broiler tissues and eggs during the same period post-administration [1] [2].
  • In broiler tissues, sebum (skin fat) is the accumulating tissue with the slowest elimination rate for both compounds, becoming undetectable only after 168 hours (7 days) of withdrawal [1] [2].
  • Based on residue elimination studies, the recommended withdrawal time for broilers is 11 days, and the egg abandonment period for laying hens is 14 days after drug withdrawal [1] [2].

Safety and Regulatory Considerations

  • Genotoxicity and Carcinogenicity: DMZ and HMMNI are believed to possess genotoxic, carcinogenic, and mutagenic properties. The metabolites are of particular concern as they retain the nitroimidazole ring structure [3].
  • Regulatory Status: Many countries, including those in the EU and the U.S., have banned the use of DMZ in food-producing animals. The JECFA states that DMZ should not be detectable in animal foods [1] [3].
  • Personal Protective Equipment (PPE): When handling the neat standards, use appropriate PPE, including eyeshields, gloves, and an N95 respirator [5].

References

improving detection limits for Dimetridazole in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Electrochemical Sensor Method using SnO₂/CB Composite

This method is ideal for rapid, cost-effective, and sensitive detection across various complex matrices.

  • Core Principle: The sensor uses a composite of Cassiterite Nanoparticles (SnO₂) and Carbon Black (CB). SnO₂ provides high catalytic activity and chemical stability, while CB enhances electrical conductivity, creating a synergistic effect for superior DMZ detection [1].
  • Sensor Fabrication: The SnO₂/CB nanocomposite is synthesized via a hydrothermal method followed by a sonochemical process. The optimal mass ratio of SnO₂ to CB for the composite is 1:1 [1].
  • Optimal Detection Parameters:
    • Technique: Square Wave Voltammetry (SWV) and Cyclic Voltammetry (CV).
    • Electrode: Glassy Carbon Electrode (GCE) modified with SnO₂/CB nanocomposite.
    • Loading Concentration: 6.0 mg/mL of SnO₂/CB nanocomposite on the GCE surface [1].
    • pH: Phosphate buffer saline (PBS) with a pH of 7.0 [1].
Performance in Complex Matrices

The table below summarizes the sensor's effectiveness in detecting DMZ in real-world samples.

Matrix Recovery Range (%) Key Finding
Milk 97.8 - 103.2 Minimal interference from dairy components [1].
Human Urine 98.5 - 102.1 Effective despite high salt and metabolic content [1].
Egg 98.9 - 101.8 Suitable for poultry product monitoring [1].
Environmental Water 99.2 - 102.5 Robust for potential environmental screening [1].

G start Sample Preparation a Extract with Ethyl Acetate start->a b Vortex & Centrifuge a->b c Combine Supernatants b->c d Dry under N₂ Stream c->d e Redissolve in Mobile Phase d->e f Analyze via HPLC-MS/MS e->f

Chromatographic Method using HPLC-MS/MS

This method is the gold standard for confirmatory, multi-residue analysis with high specificity.

  • Core Principle: The method separates DMZ and its metabolite (HMMNI) using a C18 column and detects them with a mass spectrometer, providing high sensitivity and definitive confirmation [2] [3].
  • Sample Preparation (Broiler Tissue/Egg): Weigh 2.0 g of homogenized sample, extract with 10 mL ethyl acetate, vortex, centrifuge, and repeat. Combine supernatants, evaporate dryness with N₂, and redissolve for clean-up [3].
  • LC-MS/MS Parameters:
    • Column: Phenomenex Luna C18 (150 mm × 2 mm, 5 μm) [3].
    • Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile [3].
    • Gradient: Starts at 90% A, shifts to 70% A at 5 min, returns to 90% A at 6 min [3].
    • Ionization: Positive Electrospray Ionization (ESI+) [3].
    • Monitoring: DMZ (142.2 > 95.9), HMMNI (158.2 > 140.4) [3].
Performance and Regulatory Guidance

The method's validated performance and derived safety guidelines are critical for food safety compliance.

Validation Parameter Result
Linear Range 1 ~ 100 ng/g (ppb) [2] [3]
Limit of Detection (LOD) 0.5 ng/g [3]
Limit of Quantification (LOQ) 1.0 ng/g [3]
Average Recovery 84.90% to 103.01% [3]
Safety Guideline Recommended Period Note
Withdrawal Time (Broilers) 11 days After last DMZ administration [2] [3]
Egg Abandonment Period (Laying Hens) 14 days After last DMZ administration [2] [3]

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in DMZ analysis.

Problem: Low Recovery Rates in Solid Tissue Samples

  • Solution: Ensure thorough homogenization. For HPLC-MS/MS, use a strong cation exchange (SCX) solid-phase extraction (SPE) clean-up step to remove fats and proteins effectively [3] [4].

Problem: Matrix Effects Causing Signal Suppression in LC-MS/MS

  • Solution: Use stable isotope-labeled internal standards (e.g., D₃-DMZ) to correct for matrix-induced signal variations [5]. A post-extraction add-in experiment can help quantify the matrix effect.

Problem: Poor Sensitivity in Electrochemical Detection

  • Solution: Verify the composite coating uniformity. Optimize the catalyst loading concentration and the pH of the electrolyte. Ensure the SnO₂/CB ratio is 1:1 for optimal synergy [1].

Problem: Distinguishing DMZ from its Metabolite (HMMNI)

  • Solution: In HPLC, HMMNI elutes earlier (~3.85 min) than DMZ (~4.65 min). Confirm their identity using unique mass transitions (HMMNI: 158.2 > 140.4; DMZ: 142.2 > 95.9) [3].

References

addressing interference in Dimetridazole electrochemical sensors

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common Interference Issues and Solutions

The table below summarizes frequent interference problems and their respective solutions, drawing from various sensor modification strategies.

Interference Type Observed Issue Proposed Solution Principle & Key Advantage
Other Nitroimidazoles (e.g., Metronidazole) Overlapping reduction peaks in voltammogram, leading to false positives [1]. Use a Molecularly Imprinted Polymer (MIP) [2] [1]. Creates shape-specific cavities for Dimetridazole, offering excellent selectivity via molecular recognition [1].
Electroactive Species in Complex Samples (Urine, Food) High background current, poor signal-to-noise ratio, fouling of electrode surface [3]. Modify electrode with nanocomposites (e.g., α-Fe₂O₃/rGO, Cu₂O/ErGO) [4] [5]. Enhances electrocatalytic activity and electron transfer, shifting the reduction peak to a more positive potential and improving sensitivity in complex matrices [5].
Metal Ions & Inorganic Salts Changes in baseline stability or non-specific signal suppression/amplification. Use a glycosylated metalloporphyrin (e.g., MnT(o-glu)PPCl) as a recognition element [6]. Selective affinity towards the imidazole group of DMT via metal ion-nitrogen ligation, reducing applied potential needed [6].
Proteins & Macromolecules Electrode fouling, leading to signal drift and loss of sensitivity over time. Incorporate ionic liquids (ILs) during MIP synthesis or as part of a composite [1]. Enhances hydrophilic ability of the sensor surface, reducing non-specific adsorption of hydrophobic macromolecules [1].

Frequently Asked Questions (FAQs)

Q1: What is the single most effective modification to improve sensor selectivity against structurally similar drugs? The most effective strategy is Molecularly Imprinting (MIP). A sensor using a poly-arginine-based MIP achieved a remarkably low detection limit of 0.1 nM and high selectivity in egg, milk, and honey samples by creating specific binding sites complementary to the this compound molecule [2].

Q2: My sensor works in buffer but fails in real food samples. What could be the problem? This is typically caused by matrix effects from sugars, acids, or other electroactive compounds in the sample. The solution is to use a sample dilution with a supporting electrolyte like PBS (pH 7) and employ a sensor with high electrocatalytic activity. One study successfully detected this compound in orange juice, tomato juice, and tap water with a recovery rate above 94% using a silver microparticle-modified electrode after diluting the juice samples with phosphate buffer [3].

Q3: Why is the reduction peak for this compound broad or poorly defined in my cyclic voltammetry experiments? A broad peak often indicates slow electron transfer kinetics or a passivated electrode surface. Modifying your electrode with conductive nanomaterials like electrochemically reduced graphene oxide (ErGO) or metal nanoparticles can significantly sharpen the peak by facilitating faster electron transfer [4] [5].

Detailed Experimental Protocols

Here are step-by-step methodologies for two of the most effective sensor modification strategies cited in the troubleshooting guide.

Protocol 1: Fabricating a Poly-arginine based Molecularly Imprinted Polymer (MIP) Sensor

This protocol is adapted from a highly sensitive sensor with a detection limit of 0.1 nM [2].

  • Key Materials: this compound (template), Arginine (functional monomer), Phosphate Buffer (electrolyte), Glassy Carbon Electrode (GCE).
  • Equipment: Potentiostat, Standard three-electrode electrochemical cell.

The workflow for creating and using this MIP sensor is as follows, with the final step showing the improved signal on the MIP versus the non-imprinted polymer (NIP):

G Start Start Sensor Fabrication A Electropolymerize arginine on GCE in presence of DMT template Start->A B Template Removal (Washing to extract DMT from polymer matrix) A->B C Obtain GCE/P-Arg@MIP (MIP sensor ready for use) B->C D Detection via Differential Pulse Voltammetry (DPV) C->D E Signal Output D->E NIP Low current response (Poor selectivity) D->NIP MIP High current response (Excellent selectivity) D->MIP NIP_Label NIP Control (No Template): MIP_Label MIP Sensor:

Critical Steps and Parameters:

  • Electropolymerization: Perform the electropolymerization of arginine on a clean GCE in the presence of this compound as the template molecule. The optimal number of cycles and scan rate must be determined.
  • Template Removal: After polymerization, thoroughly wash the electrode to remove the DMT template molecules, leaving behind specific cavities. The completeness of template removal is crucial and can be verified by the absence of a DMT peak in a blank buffer solution.
  • Detection with DPV: Use the Differential Pulse Voltammetry (DPV) technique for the actual detection, as it offers higher sensitivity and better peak resolution compared to Cyclic Voltammetry (CV). The linear range for this sensor is from 0.1 nM to 10 µM [2].
Protocol 2: Constructing a Silver Microparticle-modified Carbon Paste Electrode (μAg@CPE)

This protocol is based on a sensor that demonstrated excellent performance in real food samples [3].

  • Key Materials: Graphite carbon powder, Silicon oil (binder for paste), Silver nitrate (AgNO₃), Phosphate Buffer Saline (PBS).
  • Equipment: Potentiostat, Mortar and pestle for paste mixing, Three-electrode cell.

The process for preparing and optimizing this sensor involves two main stages:

G cluster_stage1 Stage 1: Electrode Preparation cluster_stage2 Stage 2: Parameter Optimization Start Start μAg@CPE Fabrication A1 Prepare bare Carbon Paste Electrode (CPE) Start->A1 A2 Electrodeposit Ag microparticles on CPE via Cyclic Voltammetry (from AgNO₃ solution) A1->A2 B1 Optimize key parameters (See optimized values table) A2->B1 C Obtain optimized μAg@CPE (Sensor ready for use) B1->C note Optimized Parameters: - Supporting electrolyte: PBS - pH: 2 - Ag⁺ concentration: 8 mM - Scan cycles: 2 B1->note Refers to D DMT Detection and Application in Real Samples C->D

Critical Steps and Parameters:

  • Electrodeposition: The electro-deposition of silver microparticles is performed using Cyclic Voltammetry (CV) in a solution containing silver ions. This creates a catalytic surface on the electrode.
  • Parameter Optimization: The performance is highly dependent on experimental conditions. The cited study optimized these parameters, which you should use as a starting point [3]:
    • Supporting Electrolyte: PBS
    • pH: 2
    • Silver Ion Concentration: 8 × 10⁻³ mol/L
    • Number of Scan Cycles: 2
  • Sample Preparation: For real samples like fruit juices, centrifuge and filter the juice, then dilute it with a phosphate buffer (e.g., 20 mL juice in 180 mL PBS, pH=7) to minimize matrix interference before analysis [3].

References

optimizing withdrawal time for Dimetridazole in poultry

Author: Smolecule Technical Support Team. Date: February 2026

Withdrawal Time & Residue Elimination Data

The table below summarizes key quantitative findings from a recent study on DMZ and its metabolite HMMNI in broilers and laying hens. The study established a method with an LOD of 0.5 ng/g and an LOQ of 1.0 ng/g [1] [2].

Subject Key Tissues/Products Slowest Eliminating Tissue Withdrawal Time (Days) Peak Residue in Eggs Egg Abandonment Period (Days)
Broilers (SanHuang Chicken) Muscle, Liver, Kidney, Sebum Sebum (fat with skin) 11 [1] Not Applicable Not Applicable
Laying Hens (Hy-line Gray) Whole Egg (yolk & white) Not Applicable Not Applicable 1st day after drug withdrawal [1] 14 [1]

Additional Elimination Metrics:

  • Sebum: Residues of DMZ and HMMNI were detectable for up to 168 hours (7 days) after withdrawal, the longest of all tissues studied [1].
  • Elimination Half-lives in Eggs: DMZ has a half-life of 0.45 days, and its metabolite HMMNI has a longer half-life of 0.66 days [1].
  • Metabolite Concentration: In both broiler tissues and eggs, the concentration of the metabolite HMMNI consistently exceeded that of the parent drug DMZ during the same period [1].

Analytical Method for DMZ & HMMNI Detection

For your experiments, you can refer to the following High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC-MS/MS) method, which has been validated for the precise detection of DMZ and HMMNI in tissues and eggs [1] [2].

1. Sample Preparation

  • Homogenization: Accurately weigh 2.0 ± 0.01 g of homogenized tissue or 4.0 ± 0.01 g of egg (yolk mixed with white).
  • Extraction: Add 10 mL of ethyl acetate, vortex, oscillate for 10 min at 300 rpm, and centrifuge at 4°C (8,000 r/min for 5 min). Repeat and combine the supernatants.
  • Concentration: Evaporate 10 mL of the combined supernatant to dryness under a stream of nitrogen.
  • Clean-up:
    • For egg extract: Redissolve in 1 mL of initial mobile phase, add 5 mL n-hexane, vortex, centrifuge, and filter the lower layer through a 0.22 μm membrane.
    • For tissue extract: Redissolve in 3 mL of 0.1% formic acid in water, add 5 mL n-hexane, vortex, and centrifuge. Subject the lower layer to solid-phase extraction (SPE) using an MCX column. Collect the methanol eluent with 5% ammonia, dry with N₂, and redissolve in 1 mL of initial mobile phase before filtration [1] [2].

2. Instrumental Analysis (HPLC-MS/MS)

  • Column: Phenomenex Luna C18 (150 mm × 2 mm, 5 μm) at 30°C.
  • Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile.
  • Gradient Elution: | Time (min) | Flow Rate (mL/min) | A (%) | B (%) | |------------|---------------------|-------|-------| | 0 | 0.25 | 90 | 10 | | 5 | 0.25 | 70 | 30 | | 6 | 0.25 | 90 | 10 | | 8 | 0.25 | 90 | 10 |
  • Injection Volume: 5 μL.
  • Mass Spectrometry: Positive electrospray ionization (ESI+) mode; Ion spray voltage: 4500 V; Temperature: 500°C.
  • MRM Transitions: | Analyte | Retention Time (min) | Precursor Ion > Product Ion (Quantitative) | |---------|----------------------|---------------------------------------------| | DMZ | 4.65 | 142.2 > 95.9* | | HMMNI | 3.85 | 158.2 > 140.4* |

The following workflow diagrams the complete experimental process for determining withdrawal times, from administration to data analysis.

Start Study Design: Administer DMZ (500 mg/kg feed) for 10 consecutive days A Broiler Wing (Withdrawal Study) Start->A B Laying Hen Wing (Egg Residue Study) Start->B C Drug Withdrawal A->C B->C D Sample Collection at Multiple Time Points C->D E Euthanize & Collect Tissues: Muscle, Liver, Kidney, Sebum D->E F Collect Eggs Daily (Mix yolk and white) D->F G Sample Preparation & HPLC-MS/MS Analysis E->G F->G H Data Analysis: Residue Depletion Curves, Calculate Withdrawal Time using WT1.4 Software G->H I Result: Withdrawal Time: 11 days H->I J Result: Egg Abandonment: 14 days H->J

Regulatory & Scientific Context

  • Public Health Concern: The presence of DMZ and its metabolites in animal food poses potential risks to human health, with studies suggesting genotoxicity and carcinogenicity [1] [2]. Consequently, some countries have banned its use in food-producing animals, and international bodies like JECFA require that DMZ should not be detectable in animal foods [1].
  • Legal Status of Extra-Label Use: In the United States, the use of an approved animal drug contrary to its label directions (extra-label use) is illegal for non-veterinarians. This includes ignoring labeled withdrawal times. The presence of a drug residue above the permitted level is considered an adulterated food product [3].
  • Metabolite as a Residue Marker: The Australian Pesticides and Veterinary Medicines Authority (APVMA) has established both DMZ and its metabolite HMMNI as the residual markers for DMZ, which is why methods must detect both compounds [1] [2].

Troubleshooting FAQs

Q1: Why are residues still detected in sebum longer than in other tissues? A1: Adipose tissues like sebum are highly lipophilic (fat-loving). DMZ and HMMNI can partition into these tissues and be released back into circulation slowly, leading to a longer elimination half-life and making sebum the tissue with the slowest depletion [1].

Q2: Our lab's calculated withdrawal time differs from the published 11 days. What factors could cause this? A2: Withdrawal time is not a fixed chemical property but a calculated value based on specific study parameters. Key factors causing variation include:

  • Dosage and Duration: Higher doses or longer administration lead to longer withdrawal times.
  • Animal Breed and Health: Metabolic rates can differ between breeds (e.g., SanHuang vs. Ross).
  • Statistical Model: The use of different statistical software (e.g., WT1.4) and tolerance limits (e.g., 95% confidence with 99% coverage) directly impacts the result [1]. You must ensure your study's statistical approach matches regulatory standards.

Q3: Why must we monitor the metabolite HMMNI in addition to the parent drug DMZ? A3: The metabolite HMMNI is not only a major residue marker but is also consistently found at higher concentrations than DMZ itself in both tissues and eggs. Focusing solely on the parent drug would significantly underestimate the total residue burden and lead to an unsafe, underestimated withdrawal period [1] [2].

References

Dimetridazole and metabolite stability in sample storage

Author: Smolecule Technical Support Team. Date: February 2026

Key Metabolites & Analytical Methods

For reliable analysis, it's crucial to target not just the parent drug but also its metabolites. The table below summarizes the primary nitroimidazoles and their relevant metabolites based on the search results.

Parent Drug Key Metabolite(s) CAS Number for Metabolite Relevant Matrices
Dimetridazole (DMZ) 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) [1] [2] [3] 936-05-0 [2] Pork meat, poultry muscle, eggs, bovine muscle [3] [4] [5]
Ronidazole (RNZ) 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) [3] [4] 936-05-0 [2] Pork meat, poultry muscle, eggs, bovine muscle [3] [4] [5]
Metronidazole (MNZ) Hydroxymetronidazole (MNZ-OH) [6] [3] - Chicken eggs, lyophilised pork meat [6] [3]
Ipronidazole (IPZ) 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole (IPZOH) [3] - Lyophilised pork meat [3]

The established and validated method for identifying and quantifying these compounds is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [6] [3] [4]. Using deuterated internal standards (e.g., this compound-d3) is a common practice to improve quantitative accuracy by correcting for matrix effects and analyte loss during preparation [3] [7] [4].

Experimental Protocol for Sample Analysis

Here is a detailed methodology for determining nitroimidazole residues in animal-derived matrices, synthesized from the search results [3]:

1. Sample Preparation & Extraction:

  • Weigh a homogenized sample (e.g., 1.0 g of lyophilised pork meat).
  • Add an appropriate internal standard solution (e.g., deuterated nitroimidazoles).
  • Extract the analytes using ethyl acetate.
  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a petroleum ether for a preliminary clean-up.

2. LC-MS/MS Analysis:

  • Chromatography:
    • Use a reversed-phase C18 column.
    • Employ a gradient elution with mobile phases of aqueous formic acid and methanol or acetonitrile.
  • Mass Spectrometry:
    • Use Electrospray Ionization (ESI) in positive mode.
    • Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
    • Monitor at least two specific ion transitions per analyte for confirmation.

Troubleshooting Guide & FAQs

FAQ 1: Why is monitoring metabolites like HMMNI just as important as the parent drug? Metabolites are the primary markers of residue in animal tissues. For instance, HMMNI is a common metabolite for both this compound and Ronidazole. Focusing only on the parent drug can lead to false negatives, as it may have already been metabolized [3] [4] [5].

FAQ 2: We see significant signal fluctuation in our LC-MS/MS runs. How can we improve reproducibility? Signal instability in MS is a known challenge. To address this:

  • Use Deuterated Internal Standards: Incorporate them for each analyte to correct for instrument variability and matrix effects [3].
  • Fresh Calibration Curves: Prepare and run calibration standards with every analytical sequence, as the calibration graph may not be stable over long periods [3].

FAQ 3: Our sample matrix is very complex, causing ion suppression. What clean-up steps are recommended?

  • Liquid-Liquid Defatting: After the initial extraction and evaporation, a clean-up step with hexane is effective for removing fats [6] [3].
  • Solid-Phase Extraction (SPE): Using strong cation exchange (SCX) SPE columns has been successfully applied to poultry muscle and eggs for further purification [5].

The following workflow diagram summarizes the key steps in the sample handling and analysis process, highlighting the critical decision points:

Start Start: Sample Collection Storage Storage Decision Start->Storage Freezer Store at -20°C Storage->Freezer Recommended Fridge Store at +4°C Storage->Fridge Not Recommended Analyze Sample Analysis Freezer->Analyze Fridge->Analyze ResultStable Result: Stable Analytes Analyze->ResultStable ResultDegrade Result: Analyte Degradation Analyze->ResultDegrade

References

overcoming low recovery rates in Dimetridazole extraction

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Improved DMZ & Metabolite Recovery

The following validated methods provide a foundation for optimizing your extraction protocols.

Study Focus Key Steps for High Recovery Matrix Reported Performance

| Residue Elimination in Poultry [1] | • Extraction: Ethyl acetate, vortex, oscillate, centrifuge. • Clean-up: n-hexane wash; MCX solid-phase extraction (SPE) for tissues. • Analysis: HPLC-MS/MS with C18 column. | Broiler tissues, Egg | Recoveries: 84.90% - 103.01% LOD: 0.5 ng/g LOQ: 1.0 ng/g | | Detection in Chicken Eggs & Tissue [2] | • Extraction: Ethyl acetate. • Clean-up: n-hexane wash; SCX (Strong Cation Exchange) SPE. • Analysis: HPLC-UV or HPLC-APCI-MS. | Poultry muscle, Eggs | Recoveries: 75% - 81% (in muscle) |

Step-by-Step Experimental Protocol

Here is a detailed workflow adapted from the recent research, which you can implement or use as a benchmark [1]. This protocol is visualized in the diagram below.

Sample Homogenization Sample Homogenization Liquid-Liquid Extraction Liquid-Liquid Extraction (Solvent: Ethyl Acetate) Sample Homogenization->Liquid-Liquid Extraction Evaporation to Dryness Evaporation to Dryness Liquid-Liquid Extraction->Evaporation to Dryness Sample Reconstitution Sample Reconstitution Evaporation to Dryness->Sample Reconstitution Liquid-Liquid Clean-up Liquid-Liquid Clean-up (Solvent: n-Hexane) Sample Reconstitution->Liquid-Liquid Clean-up Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) (Cartridge: MCX for tissues) Liquid-Liquid Clean-up->Solid-Phase Extraction (SPE) HPLC-MS/MS Analysis HPLC-MS/MS Analysis Solid-Phase Extraction (SPE)->HPLC-MS/MS Analysis

  • Sample Preparation

    • Precisely weigh 2.0 g of homogenized tissue or 4.0 g of egg into a 15 mL centrifuge tube [1].
  • Liquid-Liquid Extraction

    • Add 10 mL of ethyl acetate to the sample.
    • Vortex thoroughly and oscillate at 300 rpm for 10 minutes.
    • Centrifuge at 4°C, 8,000 rpm for 5 minutes.
    • Carefully collect the supernatant and repeat the extraction once, combining the supernatants [1].
  • Evaporation

    • Pipette a precise volume (e.g., 10 mL) of the combined ethyl acetate extract and evaporate to dryness under a gentle stream of nitrogen [1].
  • Sample Reconstitution and Clean-up

    • For Egg Samples: Re-dissolve the dry residue in 1 mL of the initial HPLC mobile phase. Add 5 mL of n-hexane, vortex, and centrifuge. Use the lower layer for analysis after filtration [1].
    • For Tissue Samples: Re-dissolve the dry residue in 3 mL of 0.1% formic acid in water. Add 5 mL of n-hexane, vortex, and centrifuge. Proceed with the lower layer to the SPE step [1].
  • Solid-Phase Extraction (SPE) - For Complex Matrices like Tissue

    • Use an MCX (Mixed-mode Cation Exchange) cartridge.
    • Condition the cartridge with methanol and water.
    • Load the sample.
    • Wash with water and methanol.
    • Elute with methanol containing 5% ammonia.
    • Evaporate the eluent to dryness with N₂, re-dissolve in 1 mL of initial mobile phase, and filter before instrumental analysis [1].

Frequently Asked Questions (FAQs)

Q1: Why is it critical to monitor HMMNI alongside DMZ? The metabolite HMMNI is consistently found at higher concentrations and has a slower elimination rate than the parent DMZ in animal tissues and eggs. If your method only targets DMZ, you will miss the primary residue marker, leading to falsely low results and potential non-compliance with regulatory standards [1] [2].

Q2: What are the primary causes of low recovery for DMZ and HMMNI?

  • Incomplete Extraction: The parent drug and its metabolite can be tightly bound to proteins or lipids in the sample matrix. A single extraction step may not be sufficient [1] [3].
  • Matrix Interference: Co-extracted compounds from complex matrices like liver or sebum (fat) can cause ion suppression or enhancement during LC-MS/MS analysis, skewing the results [1] [4].
  • Improper SPE Sorbent or Protocol: Using the wrong SPE cartridge (e.g., reverse-phase instead of ion-exchange) or suboptimal washing/elution conditions can lead to poor analyte retention or incomplete elution [1] [3].

Q3: How can I validate that my recovery problem is solved? A properly validated method should demonstrate [1]:

  • Accuracy: Average recoveries should be consistent and ideally within the 80-110% range.
  • Precision: Coefficient of variation (CV) for repeatability (intra-day) and reproducibility (inter-day) should typically be <15%.
  • Linearity: A coefficient of determination (R² > 0.99) over the expected concentration range.
  • Sensitivity: Meeting your required Limit of Detection (LOD) and Limit of Quantification (LOQ), often at the sub-ppb level for regulatory compliance.

References

method transfer issues for Dimetridazole detection protocols

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting FAQs for Method Transfer

Here are answers to common questions about method transfer issues:

  • Q1: Our method works perfectly on the original LC-MS but fails on the new system. The retention times are inconsistent. What should we check first?

    • A1: This is a classic symptom of differences in the dwell volume (also called gradient delay volume) between the two systems, especially in gradient methods [1]. First, measure the dwell volume of both systems. Then, modify the method on the new system by adding an appropriate isocratic hold at the beginning of the gradient to compensate for the volume difference. Also, ensure that the column temperature is consistent, as even a few degrees difference can alter retention times [1].
  • Q2: We transferred a method to a new lab, and now we are seeing peak splitting or changes in peak shape for Dimetridazole. What could be the cause?

    • A2: Peak shape issues often point to the column or mobile phase preparation.
      • Column: Confirm that the exact same column (make, model, dimensions, and particle size) is being used. Even columns with the same description from different batches can have slight variations [1].
      • Mobile Phase: Ensure the new lab uses the same grade of solvents and buffers and follows an identical preparation procedure (e.g., order of mixing, pH adjustment). Small differences in pH or organic solvent比例 can significantly impact peak shape [1] [2].
  • Q3: After transfer, the sensitivity of our method has dropped, leading to higher detection limits. How can we resolve this?

    • A3: A loss of sensitivity can be due to several factors [1]:
      • Injector: Verify the injection technique (full-loop vs. partial-loop) and volume accuracy on the new autosampler.
      • Detector: Check the detector's lamp energy and wavelength calibration on the new system. For MS systems, re-optimize source-dependent parameters like gas flows and temperatures.
      • Carryover: Check for and address carryover in the new autosampler.

Troubleshooting Guide: Common Symptoms & Solutions

The table below outlines common problems, their potential causes, and corrective actions.

Symptom Potential Root Cause Corrective Action
Retention time shift [1] Dwell volume difference; Column temperature variance; Mobile phase composition/pH difference. Measure and compensate for dwell volume; Calibrate column ovens; Standardize mobile phase preparation protocol.
Peak co-elution or loss of resolution [1] [2] Column not identical; Degraded column; Slight differences in gradient profile or mobile phase pH. Use column from same manufacturer and batch; Replace with new column; Fine-tune gradient slope or mobile phase pH.
Peak tailing or broadening [1] Column voiding/degradation; Incompatible liner/ferrule in flow path; Secondary interactions with stationary phase. Replace column; Check and replace consumables in the flow path; Modify mobile phase with additives (e.g., formic acid).
Low sensitivity / High background noise [1] Injection volume inaccuracy; Detector performance (lamp, nebulizer); Ion source contamination (MS). Verify injection volume calibration; Perform detector maintenance/qualification; Clean MS ion source.
Irreproducible results System not equilibrated; Mobile phase degradation; Sample stability issues. Increase equilibrium time between runs; Prepare fresh mobile phase; Verify sample stability under analytical conditions.

Experimental Protocol: A Systematic Approach to Method Transfer

To ensure a smooth transfer, follow this workflow for troubleshooting. The diagram below maps out the logical decision-making process.

cluster_instrument Instrument & Method Checks cluster_chemical Chemical & Column Checks Start Start: Method Transfer Failure Step1 Symptom Assessment Start->Step1 Step2 Define the Problem Step1->Step2 Param • Retention time • Peak shape • Resolution • Sensitivity Step1->Param Step3 Investigate Instrument & Method Step2->Step3 Retention time or peak shape issue Step4 Investigate Chemical & Column Step2->Step4 Resolution or sensitivity issue Step5 Document & Validate Step3->Step5 I1 1. Dwell Volume Step3->I1 Step4->Step5 C1 1. Column Batch & Age Step4->C1 End Method Transfer Successful Step5->End I2 2. Column Temperature I3 3. Flow Rate Accuracy I4 4. Injection Volume C2 2. Mobile Phase Prep. C3 3. Sample Solvent C4 4. Detector Condition

Systematic Troubleshooting Workflow

  • Symptom Assessment: Clearly define what aspect of the method has failed. Compare system suitability test results from the receiving lab against the predefined acceptance criteria from the originating lab [1].
  • Investigate Instrument & Method Parameters (Left Branch): If the issue is with retention time or general peak shape:
    • Dwell Volume: This is the most common culprit in gradient methods. Add an isocratic hold at the start of the gradient on the system with the larger dwell volume [1].
    • Column Temperature: Calibrate the column ovens. A change of 1°C can cause a ~2% shift in retention time in reversed-phase chromatography [1].
    • Flow Rate Accuracy: Check with a calibrated flow meter.
    • Injection Volume: Verify the autosampler's injection volume accuracy, especially when switching between filled-loop and partial-loop modes [1].
  • Investigate Chemical & Column Parameters (Right Branch): If the issue is with resolution or sensitivity:
    • Column: Use a column from the same manufacturer and, ideally, the same batch. Check the column's age and performance with a test mixture [1].
    • Mobile Phase Preparation: Standardize the procedure for buffer preparation, pH adjustment, and mixing. Hand-mixed and on-line mixed mobile phases can have subtle but critical differences [1].
    • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than the mobile phase to avoid on-column focusing issues.
    • Detector: For UV detectors, check the lamp. For MS detectors, re-tune and re-optimize source parameters.
  • Documentation and Validation: Once the problem is resolved, document all changes made to the method. Re-run a full system suitability test and a small validation (e.g., for precision and accuracy) to confirm the method is now performing as expected.

References

calibration curve problems in Dimetridazole quantification

Author: Smolecule Technical Support Team. Date: February 2026

Established Methods for Quantifying Nitroimidazoles

The following table summarizes two recent and reliable HPLC-based methods for quantifying nitroimidazole compounds, which can serve as a reference for developing or troubleshooting a method for Dimetridazole.

Analytical Target Method Details Key Chromatographic Parameters Performance Data Primary Reference

| Five Nitroimidazoles (e.g., Metronidazole, Secnidazole) | HPLC-UV with External Standard Method (ESM) [1] | Column: ZORBAX SB-C18 (150 mm × 4.6 mm, 5 µm) Mobile Phase: Methanol-0.1% triethylamine (26:74 v/v, pH 3.0) Flow Rate: 1.0 mL/min Detection: PDA at 316 nm Run Time: <20 min | Linearity: R² > 0.9999 Precision: Excellent intra- and inter-batch | [1] | | Metronidazole & Impurity-A | Greener RP-HPLC-PDA [2] | Column: C18 (100 mm × 4.6 mm, 3.5 µm) for assay Mobile Phase: Isopropyl alcohol:Water (20:80 v/v) Flow Rate: 1.0 mL/min Detection: UV at 315 nm Run Time: 5 min | Linearity: 75–225 µg/mL (R² = 0.9999) LOD/LOQ: 0.02 / 0.05 µg/mL | [2] |

Troubleshooting Guide: Common Calibration Curve Problems

Here are some common issues that can affect calibration curves, along with potential solutions based on standard analytical practice and the methodologies reviewed.

Problem Potential Causes Troubleshooting Steps

| Poor Linearity (Low R²) | Incorrect concentration range Instrument detection limits Chemical decomposition | Verify stock solution preparation and serial dilution accuracy [1]. Ensure target analyte concentrations are within the instrument's linear dynamic range. Check standard and sample solution stability under analytical conditions (e.g., light, temperature) [2]. | | Inaccurate Results (Bias) | Incomplete extraction Matrix effects Incorrect standard | For complex matrices (e.g., sediment, tissue), optimize extraction (e.g., solvent, time) and clean-up (e.g., SPE) [3]. Use isotope-labeled internal standards to correct for recovery and matrix effects [3]. | | High Background Noise / Poor Peak Shape | Column contamination/degradation Inappropriate mobile phase pH/buffer Sample solvent stronger than mobile phase | Use a guard column, flush the system, and replace old columns. Adjust mobile phase pH and buffer concentration to improve peak shape and separation [1]. Ensure sample solvent strength is less than or equal to the mobile phase. |

Experimental Protocol Overview: HPLC-UV Assay

Below is a general workflow for developing and validating an HPLC method, synthesizing elements from the cited research. You can adapt this for this compound.

G cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Analysis Sample Preparation Sample Preparation Instrumental Analysis Instrumental Analysis Data Analysis Data Analysis Standard Prep Standard Prep Calibration Curve Calibration Curve Standard Prep->Calibration Curve Integrate Peaks Integrate Peaks Sample Prep Sample Prep Chromatographic Run Chromatographic Run Sample Prep->Chromatographic Run Data Acquisition Data Acquisition Chromatographic Run->Data Acquisition Weigh Standard Weigh Standard Prepare Stock Solution Prepare Stock Solution Weigh Standard->Prepare Stock Solution Serially Dilute Serially Dilute Prepare Stock Solution->Serially Dilute Serially Dilute->Calibration Curve Weigh Sample Weigh Sample Extract & Dilute Extract & Dilute Weigh Sample->Extract & Dilute Extract & Dilute->Sample Prep Condition Column Condition Column Condition Column->Chromatographic Run Mobile Phase Prep Mobile Phase Prep Mobile Phase Prep->Chromatographic Run Set Parameters Set Parameters Set Parameters->Chromatographic Run Plot Curve Plot Curve Integrate Peaks->Plot Curve Calculate Regression Calculate Regression Plot Curve->Calculate Regression Determine Unknowns Determine Unknowns Calculate Regression->Determine Unknowns Method Validation Method Validation Determine Unknowns->Method Validation

Key Steps Explained:

  • Sample Preparation:

    • Standard Solutions: Accurately weigh a this compound reference standard of high purity (e.g., ≥98%) [1]. Prepare a primary stock solution in a suitable solvent like methanol or the mobile phase, then perform serial dilutions to create a calibration series covering the expected concentration range in your samples [1].
    • Sample Preparation: For formulated products, powder and dissolve tablets in solvent, then dilute to the mark [1]. For complex biological or environmental matrices, a more involved extraction (e.g., ultrasound-assisted) and purification (e.g., solid-phase extraction) is typically required [3].
  • Instrumental Analysis:

    • HPLC Conditions: Based on the literature, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a robust starting point [1]. A mobile phase of methanol and a mild aqueous buffer (like 0.1% triethylamine, pH adjusted to ~3.0 with phosphoric acid) has proven effective for nitroimidazoles [1]. Isocratic elution is often sufficient.
    • Detection: A Photo-Diode Array (PDA) or UV detector set at 315-320 nm is appropriate for detecting the nitroimidazole ring structure [2] [1].
  • Data Analysis & Validation:

    • Calibration Curve: Plot the peak area (or height) of this compound against the known concentration of each standard. Perform linear regression to obtain the equation and correlation coefficient (R²). A value of >0.999 is typically expected for a robust method [1].
    • Validation: The method should be validated by assessing its precision (repeatability), accuracy (recovery), Limit of Detection (LOD), and Limit of Quantification (LOQ) to ensure reliability [2] [1].

Key Takeaways for Your Support Center

  • Start with a Robust Method: The protocols from [1] and [2] provide an excellent, validated starting point for HPLC-UV analysis of compounds very similar to this compound.
  • Systematic Troubleshooting: When problems arise, follow a logical path. First, check the simplest things: the purity of your standard, the accuracy of your dilutions, and the stability of your solutions. Then, move on to instrumental parameters and method conditions.
  • Consider the Matrix: The biggest difference in methodology comes from the sample matrix. The simple dissolution used for a finished drug product [1] is vastly different from the complex extraction and clean-up needed for sediment or tissue analysis [3].

References

sensitivity enhancement for Dimetridazole detection

Author: Smolecule Technical Support Team. Date: February 2026

Advanced Detection Platforms for DMZ

The table below summarizes three modern detection platforms, highlighting their principles and key performance metrics for easy comparison.

Detection Platform Principle / Signal Transduction Linear Range Limit of Detection (LOD) Key Advantages
Electrochemical Sensor (Ni-MOF@SnS/GCE) [1] Electrocatalytic reduction measured via Differential-Pulse Voltammetry (DPV) 0.01 μM – 60 μM; 60 μM – 231 μM 1.6 nM Exceptional sensitivity, wide linear range, good selectivity in food samples [1].
Fluorescent Aptasensor (Silver-coated glass slide) [2] G-quadruplex formation catalyzes color change of TMB (Colorimetric) Not specified in results 2 ng/mL (Visual LOD) Portable, economical, enables rapid visual detection in animal-derived food [2].
Fluorescent MOF Probe (Zwitterionic Cd(II)-MOF) [3] [4] Fluorescence quenching via competitive absorption and photoinduced electron transfer 0.0 μM – 40.0 μM 0.012 μM High selectivity, ultrafast response, successful in milk, honey, and water samples [3] [4].

Detailed Experimental Protocols

Here are the step-by-step methodologies for two of the most promising platforms.

Protocol 1: Ni-MOF@SnS Electrochemical Sensor [1]

This protocol details the creation of a highly sensitive electrode for DMZ detection.

  • Sensor Material Synthesis: Synthesize the nickel metal-organic framework (Ni-MOF). Then, decorates the Ni-MOF with flower-like three-dimensional tin sulfide (3D SnS) structures to form the Ni-MOF@SnS composite.
  • Electrode Modification: Prepare a homogeneous dispersion of the Ni-MOF@SnS composite. Drop-cast this suspension onto a clean Glassy Carbon Electrode (GCE) surface and allow it to dry, forming the Ni-MOF@SnS/GCE modified electrode.
  • Electrochemical Detection: Using a standard three-electrode system (Ni-MOF@SnS/GCE as working electrode), perform the measurement.
    • Technique: Use Differential-Pulse Voltammetry (DPV).
    • Parameters: The sensor exhibits electrocatalytic behavior towards the reduction of DMZ. Measure the resulting current response.
  • Quantification: The peak current obtained from the DPV measurement is proportional to the concentration of DMZ in the sample, allowing for quantification across two wide linear ranges.

The following diagram illustrates the signal generation process of this electrochemical sensor.

G start Sample Solution Containing DMZ electrode Ni-MOF@SnS Modified Electrode start->electrode reaction Electrocatalytic Reduction of DMZ electrode->reaction signal Electron Transfer reaction->signal Catalyzes measurement Current Response Measured by DPV signal->measurement output Quantitative DMZ Detection measurement->output

Protocol 2: Fluorescent Cd(II)-MOF Probe [3] [4]

This protocol uses a metal-organic framework (MOF) whose fluorescence is quenched in the presence of DMZ.

  • Probe Synthesis: Synthesize the zwitterionic ligand H2LCl2. Then, use a hydrothermal method to self-assemble this ligand with Cd(II) metal salt, forming the water-stable fluorescent MOF {[CdL2]·Cl2·6H2O} (MOF 1).
  • Fluorescence Measurement: Disperse the synthesized MOF 1 in an aqueous solution to create the fluorescent probe.
  • Sensing Operation: Introduce the sample potentially containing DMZ to the MOF 1 dispersion. The presence of DMZ will cause a conspicuous quenching (diminishing) of the MOF's fluorescence intensity.
  • Quantification: The degree of fluorescence quenching is proportional to the concentration of DMZ. A calibration curve allows for quantification with high sensitivity and selectivity. The mechanism is a combination of competitive absorption and photoinduced electron transfer between MOF 1 and DMZ [3] [4].

The diagram below visualizes this fluorescence quenching mechanism.

G light Light Excitation mof Cd(II)-MOF Probe light->mof high_fluor High Fluorescence (No DMZ) mof->high_fluor Without DMZ dmz DMZ Analyte mof->dmz With DMZ pet Competitive Absorption & Photoinduced Electron Transfer (PET) dmz->pet low_fluor Quenched Fluorescence (Signal Output) pet->low_fluor

Troubleshooting Common Issues

The table below addresses common problems you might encounter during experiments.

Problem Possible Cause Suggested Solution
Weak or No Signal Incorrect storage or expired reagents [5]. Double-check storage conditions (often 2-8°C) and confirm all reagents are within their expiration dates [5].
Inconsistent incubation temperature or time [5]. Pre-warm all reagents to room temperature and strictly follow recommended incubation times and temperatures [5].
High Background Noise Insufficient washing steps during assay procedures [5]. Ensure thorough washing according to the protocol. Invert the plate and tap forcefully on absorbent tissue to remove residual fluid [5].
Poor Replicate Data Inconsistent pipetting or human error in sample preparation [5]. Check pipetting technique and calibrate equipment. Double-check all calculations for dilutions [5].
Uneven temperature across the assay plate [5]. Avoid stacking plates during incubation and ensure the incubator maintains a stable, uniform temperature [5].

Traditional Methods & Sensitivity Limitations

For context, traditional methods like High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) are considered gold standards for confirmatory analysis. A recent study used this method to detect DMZ and its metabolite (HMMNI) in broiler tissues and eggs, achieving an impressive LOD of 0.5 ng/g and a limit of quantification (LOQ) of 1.0 ng/g [6]. However, these techniques require expensive instrumentation, specialized expertise, and lengthy analysis times [3] [7].

To enhance the sensitivity of such separation-based techniques, you can employ:

  • Solid-Phase Enrichment (SPE): Using cartridges (e.g., RP-C18, CEx resins) to pre-concentrate the analyte from the sample matrix, which improves the LOD [8].
  • Derivatization: Converting the target analyte into a derivative that is easier to detect (e.g., more fluorescent) can significantly boost signal strength [8].

References

Dimetridazole method robustness testing and improvement

Author: Smolecule Technical Support Team. Date: February 2026

Validated LC-MS/MS Method for DMZ Analysis

For researchers requiring a robust method for detecting DMZ and similar compounds in complex matrices like tissue, the following LC-MS/MS method has been developed and validated according to international standards [1].

The table below summarizes the key validation parameters and performance characteristics:

Validation Parameter Details and Performance
Analytes Dimetridazole, Metronidazole, Ronidazole and their metabolites [1].
Matrix Bovine muscle [1].
Detection Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1].
Key Validation Metrics Decision limits (CCα), detection capabilities (CCβ), precision, accuracy, and measurement uncertainty [1].
Calibration Linearity Correlation coefficients > 0.99 across all concentrations [1].
Method Performance Achieved adequate detection limits, ranging from 0 to 0.41 μg/kg [1].

A Modern Framework for Robust Method Development

While not a step-by-step troubleshooting guide, implementing a systematic approach to development can prevent many common issues. The Quality by Design (QbD) framework is highly recommended by regulatory agencies for developing robust pharmaceutical products and analytical methods [2] [3].

The following workflow visualizes the core QbD lifecycle for building quality and robustness into a product or method from the very beginning.

QbD_Workflow Start Define Quality Target Product Profile (QTPP) A Identify Critical Quality Attributes (CQAs) Start->A B Risk Assessment & Linkage A->B C Design of Experiments (DoE) B->C D Establish Design Space C->D E Develop Control Strategy D->E E->D Feedback Loop F Continuous Improvement E->F

Adopting an Agile QbD approach can further enhance this process. This involves breaking down development into short, iterative cycles called "sprints," each designed to answer a specific priority question (e.g., "What are the most critical factors affecting my method's sensitivity?"). This allows for faster learning and adaptation during development [3].

Frequently Asked Questions

Here are answers to some fundamental questions based on the information gathered.

Q1: What is a primary regulatory concern with this compound? A1: A major concern is drug residues in edible tissues. Regulatory bodies like the FDA and Health Canada enforce strict controls and Maximum Residue Limits (MRLs) to ensure food safety. This makes robust analytical methods for residue detection, like the LC-MS/MS method above, critically important [4] [1].

Q2: My analytical method is inconsistent. What should I investigate first? A2: The QbD framework guides you to first identify your Critical Quality Attributes (CQAs)—the method performance characteristics vital for ensuring quality (e.g., precision, accuracy, detection limit). Then, use risk assessment tools to systematically link potential input variables (e.g., column temperature, mobile phase pH, sample preparation parameters) to these CQAs. This prioritizes your investigation on the most impactful factors [2].

Q3: Are there alternatives to traditional batch processing for drug development? A3: Yes, continuous-flow synthesis is an emerging transformative technology. It offers advantages like superior process control, enhanced scalability, and improved sustainability metrics (e.g., reduced waste generation), which can contribute to more robust and efficient manufacturing processes for compounds like metronidazole, a related nitroimidazole [5].

Potential Paths for Further Information

  • Consulting Official Pharmacopoeias: Standards like the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) may have monographs for this compound that include official testing methods.
  • Targeted Scientific Database Searches: Use platforms like SciFinder or Reaxys to search for specific research articles on "this compound method validation," "robustness testing," and "forced degradation studies."
  • Supplier Applications: Manufacturers of chemical reagents, analytical columns, and LC-MS/MS equipment often provide detailed application notes that can serve as excellent practical guides.

References

Dimetridazole vs tinidazole vs ornidazole efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Efficacy: A Comparative Look

The table below summarizes key experimental data from the search results to compare the in vitro and clinical efficacy of these nitroimidazoles.

Compound In Vitro Potency (MIC) against *Bacteroides fragilis* Key Clinical Efficacy Findings Reported Side Effects & Toxicity
Dimetridazole Geometric mean MIC: 6.6 µM (least potent) [1] Potentiates cefotaxime against multidrug-resistant E. coli via membrane disruption [2] Residue concerns lead to restricted use in food animals; carcinogenic potential at high doses [3] [2]
Tinidazole Geometric mean MIC: 0.5 µM (most potent) [1] FDA-approved for trichomoniasis; resistance in 0-2% of T. vaginalis cases [4] Information not specified in search results
Ornidazole Geometric mean MIC: ~1.2 µM (intermediate potency) [1] 96.4% clinical cure rate for dientamoebiasis (single dose) [5] Fewer side effects vs. metronidazole; shows toxicity in non-target organism (Allium cepa) bioassay [6] [5]

Experimental Protocols and Key Insights

For researchers designing their own studies, here are the methodologies and contexts from the cited experiments.

  • Broth Microdilution for MIC Determination: The comparative MIC data against Bacteroides fragilis was obtained using a tube-dilution method [1]. This standard protocol involves preparing serial dilutions of the antibiotics in a broth medium, inoculating with a standardized bacterial suspension, and incubating to determine the lowest concentration that inhibits visible growth.
  • Checkerboard Assay for Synergy: The study on this compound's synergy with cefotaxime used a checkerboard assay [2]. This method involves testing the two drugs in combination across a range of concentrations in a 96-well plate. The interaction is quantified using the Fractional Inhibitory Concentration Index (FICI), where FICI ≤ 0.5 indicates synergy. This synergy was further confirmed in a Galleria mellonella (wax moth) infection model [2].
  • Clinical Trial for Parasitic Infection: The high efficacy of single-dose ornidazole was demonstrated in a randomized controlled trial [5]. Patients with dientamoebiasis were divided into two groups: one received metronidazole for 5 days, and the other received a single oral dose of ornidazole. Efficacy was evaluated through parasitological (stool sample examination) and clinical (symptom resolution) assessment on days 7 and 14 post-treatment.

Mechanism of Action and Resistance

The efficacy of 5-nitroimidazoles, including the three discussed here, is intrinsically linked to a common activation pathway and resistance mechanisms, primarily studied in Trichomonas vaginalis [4].

The diagram below illustrates the core mechanism of action and common resistance pathways for 5-nitroimidazole antibiotics.

nitroimidazole_mechanism Prodrug 5-Nitroimidazole (Prodrug, e.g., this compound) PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Prodrug->PFOR Enters Cell Fdx_red Reduced Ferredoxin (Fdx) PFOR->Fdx_red Electron Transfer Drug_active Activated Cytotoxic Drug Radicals Fdx_red->Drug_active Reduces Prodrug DNA_Damage DNA Damage & Cell Death Drug_active->DNA_Damage Resistance Resistance Mechanisms PFOR_low Reduced PFOR Expression Resistance->PFOR_low Fdx_low Reduced Ferredoxin Expression Resistance->Fdx_low HYD_low Reduced Hydrogenase Expression Resistance->HYD_low Antioxidants Altered Antioxidant Defenses Resistance->Antioxidants

This shared pathway explains why resistance to one 5-nitroimidazole (like metronidazole) often leads to cross-resistance to others in the same class [4].

Research Applications and Trends

Current research on these compounds extends beyond their direct antimicrobial efficacy:

  • This compound: Studies are exploring its repurposing potential. Recent research shows it can potentiate classical antibiotics like cefotaxime against multidrug-resistant E. coli by disrupting membrane integrity and fatty acid composition [2]. Its market is also evolving with trends in precision veterinary medicine and sustainable formulations [3].
  • Ornidazole: A significant research focus is on its environmental impact and detection, especially as a contaminant in food and water. Advanced detection methods using molecularly imprinted polymers and machine learning are being developed for complex matrices like milk and juice [7] [6].
  • Tinidazole: Research efforts include improving drug delivery systems, such as developing colon-targeted enteric coated tablets for localized treatment, which enhances efficacy and reduces systemic side effects [8].

Knowledge Gaps and Research Directions

This analysis, based on the available search results, reveals several areas where information is lacking and where future research could be focused:

  • Limited Direct Comparison: A comprehensive, contemporary study that directly compares all three drugs against a wide panel of clinically relevant anaerobic bacteria and protozoa is needed.
  • Clinical Data for this compound and Tinidazole: The search results provided strong clinical data for ornidazole [5] but less for the others in human applications.
  • Molecular Basis of Efficacy Differences: While the general mechanism is understood, the specific molecular reasons for the differing potencies (e.g., why tinidazole is more potent than this compound in vitro [1]) are not detailed and warrant further investigation.

References

Dimetridazole MIC values against Bacteroides fragilis group

Author: Smolecule Technical Support Team. Date: February 2026

Comparative MIC Values of Nitroimidazole Compounds

The table below summarizes the quantitative activity of several 2-methyl-5-nitroimidazole compounds, as determined by a 1985 tube-dilution study. Activities are ranked on a molar basis, with lower MIC values indicating greater potency [1].

Compound Geometric Mean MIC (μM) Activity Ranking
Tinidazole 0.5 μM Most Active
Panidazole Information Missing 2nd
Ornidazole Information Missing 3rd
Metronidazole Information Missing 4th
Secnidazole Information Missing 5th
Carnidazole Information Missing 6th
Dimetridazole 6.6 μM Least Active

This study found that MICs against individual bacterial strains could vary up to 50-fold between different compounds. The activity of these drugs against other species in the B. fragilis group (such as B. distasonis and B. ovatus) generally fell within the range determined for B. fragilis [1].

Key Experimental Protocol from Foundational Study

The core comparative data comes from a 1985 study that established the foundational methodology for evaluating these compounds [1]. The key aspects of the experimental protocol are visualized below, which illustrates the tube dilution method used to determine Minimum Inhibitory Concentrations (MICs).

Start Prepare Serial Dilutions A 1. Prepare antibiotic stock solution Start->A B 2. Create two-fold serial dilutions in growth broth A->B C 3. Inoculate each tube with standardized bacterial inoculum (approx. 10^5-10^6 CFU/mL) B->C D 4. Incubate anaerobically at 35-37°C for 48 hours C->D E 5. Determine MIC: Lowest concentration with no visible growth D->E

This methodology involves preparing two-fold serial dilutions of the antibiotic in a growth broth, which are then inoculated with a standardized amount of bacteria. After anaerobic incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth [1].

Contemporary Context for Nitroimidazole Efficacy

While this compound appears to be the least potent in its class, Metronidazole remains a cornerstone for treating B. fragilis infections. More recent studies confirm its strong bactericidal activity, meaning it kills bacteria rather than just inhibiting their growth [2] [3].

  • High Susceptibility: Metronidazole continues to demonstrate high susceptibility rates against the B. fragilis group and is often the antibiotic of choice [4].
  • Resistance Concerns: Although resistance to metronidazole is still considered rare (approximately 0.5-7.8% in various surveys), it is a growing concern. Resistance is often linked to nim genes which code for enzymes that inactivate the drug [4] [5]. A 2024 study in Denmark reaffirmed that metronidazole has the lowest resistance rate among common antibiotics for this pathogen [6].

References

Validation Parameters for Regulatory Compliance of Dimetridazole

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key validation parameters for an HPLC-MS/MS method to detect Dimetridazole and its metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), in poultry tissues and eggs, as required for regulatory compliance [1].

Parameter Description / Value for DMZ & HMMNI
Analytical Technique High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC-MS/MS) [1]
Linearity Strong linear relationship (r² > 0.99) in the range of 1–100 ng/g in tissues and eggs [1]
Limit of Detection (LOD) 0.5 ng/g [1]
Limit of Quantification (LOQ) 1.0 ng/g [1]
Accuracy (Recovery Rate) Average recoveries between 84.90% and 103.01% [1]
Precision Coefficients of variation (CV) below 15% for both intra-day and inter-day analyses [1]
Residue Markers DMZ and its metabolite HMMNI [1]
Key Regulatory Withdrawal Times Withdrawal time of 11 days for broilers; Egg abandonment period of 14 days for laying hens [1]

Experimental Protocols for Method Validation

Here are the detailed methodologies for the key experiments used to establish the validation parameters.

Sample Preparation and Analysis Workflow

The sample preparation process is critical for accurate detection and can be visualized as follows:

G Start Weigh homogenized sample (2.0 g tissue or 4.0 g egg) A Add 10 mL ethyl acetate Start->A B Vortex mix, oscillate, and centrifuge A->B C Repeat extraction and combine supernatants B->C D Evaporate to dryness with N₂ C->D E Redissolve residue D->E F_Tissue Broiler Tissue Path: Redissolve in 0.1% formic acid water → n-hexane cleanup → MCX solid phase extraction E->F_Tissue F_Egg Egg Path: Redissolve in initial mobile phase → n-hexane cleanup E->F_Egg G Filter through 0.22 μm membrane F_Tissue->G F_Egg->G H HPLC-MS/MS Analysis G->H

Detailed Liquid Chromatography and Mass Spectrometry Parameters

The precise instrumental conditions are vital for method reproducibility [1].

  • Liquid Chromatography Conditions:

    • Column: Phenomenex Luna C18 Column (150 mm × 2 mm, 5 μm)
    • Column Temperature: 30°C
    • Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile
    • Gradient Elution:
      • 0 min: 90% A, 10% B
      • 5 min: 70% A, 30% B
      • 6 min: 90% A, 10% B
      • 8 min: 90% A, 10% B
    • Flow Rate: 0.25 mL/min
    • Injection Volume: 5 μL
  • Mass Spectrometry Conditions:

    • Instrument: API5500 QTrap with ESI source
    • Ionization Mode: Positive electrospray ionization (ESI+)
    • Interface Voltage: 4,500 V
    • Temperature: 500°C
    • Data Acquisition: Multiple Reaction Monitoring (MRM)

The specific MRM parameters for each compound are detailed in the table below [1].

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z)
This compound (DMZ) 4.65 142.2 95.9* / 80.9
HMMNI 3.85 158.2 140.4* / 54.8

*Indicates the quantitative ion.

This compound Metabolism and Regulatory Context

Understanding the metabolic fate of DMZ is fundamental to setting these compliance parameters.

  • Metabolic Pathway: In target organisms, DMZ is primarily metabolized (hydroxylated) to its major metabolite, HMMNI [1]. Studies on Bacteroides fragilis show that in susceptible strains, DMZ undergoes a reduction pathway that produces a toxic form, leading to bacterial cell death. In resistant strains, a different reduction pathway converts DMZ directly to a non-toxic amine derivative [2].
  • Regulatory Status and Toxicity: Due to genotoxicity and carcinogenicity concerns, the use of DMZ in food-producing animals is prohibited in many countries, including the European Union and China [1] [3]. Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) mandate that DMZ or its metabolites should not be detectable in animal-derived foods [1]. This "zero tolerance" policy is why highly sensitive methods with very low LODs and LOQs are required for compliance monitoring.

Emerging Research and Alternatives

While DMZ is a veterinary drug, its alternatives in human medicine are different. The tables below provide context.

Alternative Drug Drug Class Primary Uses (in humans)
Tinidazole [4] Nitroimidazole Amebiasis, Bacterial Vaginosis, Giardiasis, Trichomoniasis
Secnidazole (Solosec) [4] Nitroimidazole Bacterial Vaginosis, Trichomoniasis
Clindamycin (Cleocin) [4] Lincosamide Anaerobic Infections, Skin/Respiratory Infections
Vancomycin (Vancocin) [4] Glycopeptide Clostridioides difficile Infections, Enterocolitis
Nitazoxanide (Alinia) [4] Antiprotozoal Diarrhea caused by Giardia or Cryptosporidium, C. diff

Recent studies explore repurposing DMZ as an antivirulence agent against Pseudomonas aeruginosa by disrupting its Quorum Sensing system, and as a potentiator to revive the activity of other antibiotics like cefotaxime against multidrug-resistant E. coli [5] [6] [7]. These potential new applications would also require robust analytical methods for development and quality control.

References

Dimetridazole cross-reactivity in immunoassay methods

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Cross-Reactivity

The quantitative data below is sourced from a study that generated monoclonal antibodies against dimetridazole and characterized their binding to other nitroimidazoles via a competition enzyme-linked immunosorption assay (cELISA) [1].

Cross-Reactivity of Monoclonal Antibodies with Nitroimidazoles

Compound Concentration for 50% Inhibition (ng/mL) Relative Cross-Reactivity *
This compound 12 100% (Reference)
Ipronidazole 25 48%
Hydroxythis compound (DMZOH) 75 16%
Hydroxyipronidazole 2000 0.6%
Metronidazole 20000 0.06%

Note: Relative Cross-Reactivity is calculated as (this compound IC50 / Compound IC50) * 100% for clarity of comparison [1].

The key insight from this data is the structural basis for cross-reactivity. The antibodies showed high sensitivity (low IC50) for this compound and ipronidazole, which share a very similar core structure. The significant drop in sensitivity for metabolites like hydroxythis compound and hydroxyipronidazole suggests that the hydroxyl group introduced by metabolism substantially reduces antibody binding. The very weak recognition of metronidazole highlights the antibody's high specificity for the this compound/ipronidazole structural type [1].

Experimental Protocol for Cross-Reactivity Testing

The data in the table was generated using a well-established protocol. Here is a summary of the key experimental steps for the cELISA, which you can adapt for your guide [1]:

  • Antibody Production: Monoclonal antibodies were generated by immunizing mice with a protein conjugate of this compound.
  • Assay Format: A competition ELISA (cELISA) was used. In this format:
    • A known amount of a this compound conjugate is coated onto the microtiter plate.
    • Simultaneously, the antibody is incubated with a sample containing either a standard (like this compound) or the test compound (like ipronidazole).
    • This mixture is then added to the coated plate. The test compound and the plate-coated antigen compete for binding to the limited number of antibody sites.
  • Measurement and Analysis: The amount of antibody captured on the plate is measured using an enzyme-labeled secondary antibody and a colorimetric reaction. The concentration of the test compound that inhibits 50% of the antibody binding to the plate (IC50) is calculated. This IC50 value is used to determine and compare cross-reactivity.

The workflow can be summarized as follows:

Start Start cELISA for Cross-Reactivity A1 Coat plate with This compound conjugate Start->A1 A2 Incubate antibody with standard or test compound A1->A2 A3 Add mixture to plate (Competitive binding) A2->A3 A4 Add enzyme-labeled secondary antibody A3->A4 A5 Add substrate (Color development) A4->A5 A6 Measure signal and calculate IC50 values A5->A6 End Determine % Cross-Reactivity A6->End

Key Considerations for Your Guide

Based on the search results and general knowledge of immunoassay development, here are some points you may wish to include in your comparison guide:

  • Antibody Type Matters: The data reflects the behavior of monoclonal antibodies. As noted in one source, polyclonal antibodies, which recognize multiple epitopes, generally have a higher inherent chance of cross-reactivity [2]. Specifying the type of antibody used is crucial for a fair comparison.
  • Hapten Design is Critical: The site on the small molecule (hapten) used for conjugation to a carrier protein profoundly influences antibody specificity. Research on nitroimidazole antibodies found that the conjugation strategy directly impacted the spectrum of compounds recognized [3]. A guide should compare immunoassays based on the same hapten design.
  • Structural Similarity Prediction: Cross-reactivity in immunoassays occurs because an antibody binds to two different antigens that share similar structural regions [2]. Computational methods, such as two-dimensional molecular similarity prediction, can be used to triage compounds for testing, as has been demonstrated for steroid hormone immunoassays [4].

The available data is specific, but may be limited in scope. I hope this information provides a solid foundation for your work.

References

Dimetridazole activity correlation with other nitroimidazoles

Author: Smolecule Technical Support Team. Date: February 2026

Activity Comparison Against Bacteroides fragilis

A foundational study quantitatively compared the minimum inhibitory concentrations (MICs) of seven 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis. The table below ranks their activity on a molar basis, from highest to lowest potency [1] [2].

Nitroimidazole Compound Geometric Mean MIC (μM) Relative Potency Ranking
Tinidazole 0.5 µM Highest
Panidazole Information missing Second
Ornidazole Information missing Third
Metronidazole Information missing Fourth
Secnidazole Information missing Fifth (approximately equal to Metronidazole)
Carnidazole Information missing Sixth
Dimetridazole 6.6 µM Lowest

The study found that while the MIC of each drug generally correlated with the others, the correlation for tinidazole was weaker and not statistically significant versus metronidazole and secnidazole [1]. Activities against other species in the B. fragilis group (including B. distasonis and B. ovatus) were within the range determined for B. fragilis [1].

Mechanism of Action and Resistance

The antibacterial and antiprotozoal activity of 5-nitroimidazoles depends on the bioreductive activation of the nitro group within the target cell [3] [4].

The following diagram illustrates the distinct metabolic pathways and cellular effects of nitroimidazole drugs in susceptible versus resistant bacterial strains.

g NP Nitroimidazole Prodrug (e.g., this compound) C1 Nitro Radical Anion NP->C1 1-Electron Reduction (in Susceptible Cell) R1 Alternative Reduction Pathway NP->R1 6-Electron Reduction (Via nimA gene reductase) C2 Further Reduction & Toxic Intermediates C1->C2 Further Reduction C3 Cytotoxic Effects (DNA strand breaks, Loss of DNA function) C2->C3 Binds to DNA & Proteins C4 Cell Death C3->C4 R2 Non-Toxic Amine Metabolite (e.g., 5-Amino-1,2-dimethylimidazole) R1->R2 R3 No Cytotoxic Effects R2->R3 R4 Bacterial Survival (Resistance) R3->R4

In resistant strains carrying the nimA gene, an alternative metabolic pathway reduces the drug directly to a non-toxic amine derivative (e.g., 5-amino-1,2-dimethylimidazole), preventing the formation of cytotoxic compounds and leading to resistance [5].

Analytical Methodologies

Due to concerns about carcinogenicity and mutagenicity, the use of this compound and other nitroimidazoles in food-producing animals is prohibited in many regions [6] [7]. This has driven the development of sensitive analytical methods for residue monitoring.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for detecting nitroimidazoles and their metabolites.

  • Workflow: The general process involves sample extraction with organic solvents, clean-up using solid-phase extraction (SPE), and finally separation and detection [7] [8].
  • Detection: Methods may use Ultraviolet (UV) or Mass Spectrometric (MS) detection. LC-MS is often preferred for its high specificity and ability to confirm analyte identity [7].
  • Performance: A specific method for determining this compound, ronidazole, and their common metabolite in poultry and eggs achieved a limit of detection (LOD) of 0.5 μg/kg with HPLC-UV and 0.1 μg/kg for the parent drugs with HPLC-MS [8].
Experimental Protocol for Antimicrobial Susceptibility Testing (MIC)

The comparative MIC data was generated using a standardized tube-dilution method [1] [2].

  • Preparation: Two-fold serial dilutions of each nitroimidazole compound are prepared in a suitable broth medium.
  • Inoculation: Test tubes are inoculated with a standardized suspension of Bacteroides fragilis.
  • Incubation: Tubes are incubated under strict anaerobic conditions at 35°C for a specified period (e.g., 48 hours).
  • Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacterium.

Regulatory Status and Implications

It is critical for professionals to note that This compound, metronidazole, and ronidazole are classified as prohibited substances in the European Union, the United States, and other regions for food-producing animals [6] [4]. Any residue found in animal products is considered a regulatory violation due to genotoxic concerns [6] [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Exact Mass

141.053826475 Da

Monoisotopic Mass

141.053826475 Da

Heavy Atom Count

10

LogP

0.31 (LogP)

Appearance

Solid powder

Melting Point

138.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K59P7XNB8X

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

551-92-8

Wikipedia

Dimetridazole

Use Classification

Veterinary Drug -> ANTIPROTOZOAL_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Last modified: 08-15-2023

A comparative study on vibrational, conformational and electronic structure of 1,2-dimethyl-5-nitroimidazole and 2-methyl-5-nitroimidazole

V Arjunan, P Ravindran, R Santhanam, Arushma Raj, S Mohan
PMID: 22763322   DOI: 10.1016/j.saa.2012.05.072

Abstract

The FTIR and FT-Raman spectra of 1,2-dimethyl-5-nitroimidazole and 2-methyl-5-nitroimidazole have been recorded in the regions 4000-400 and 4000-100 cm(-1), respectively. The conformational analyses were performed and the energies of the different possible conformers were determined. The geometry of different conformers of the compounds were optimised with B3LYP and B3PW91 methods using 6-311++G and aug-cc-pVTZ basis sets to characterise all stationary points as minima. The optimised structural parameters of the most stable conformer were used in the vibrational frequency calculations. The Raman activities were also determined with B3LYP method using 6-311++G basis sets. The force constants obtained from the B3LYP/6-311++G method have been utilised in the normal coordinate analysis. The temperature dependence of the thermodynamic properties heat capacity at constant pressure (C(p)), entropy (S) and enthalpy change (ΔH(0→T)) for both the compounds were also determined by B3LYP/6-311++G method. The total electron density and MESP surfaces of the molecules were constructed by NBO analysis using B3LYP/6-311++G method to display electrostatic potential (electron+nuclei) distribution, molecular shape, size, and dipole moments of the molecule. The electronic properties HOMO and LUMO energies were measured. The influences of nitro and methyl groups on the skeletal modes have been investigated.


Explore Compound Types